6-Bromo-2,3'-bipyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCXTRCHSSUWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543424 | |
| Record name | 6-Bromo-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106047-28-3 | |
| Record name | 6-Bromo-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 6-Bromo-2,3'-bipyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of the versatile heterocyclic compound, 6-Bromo-2,3'-bipyridine. This molecule serves as a crucial building block in the development of novel pharmaceuticals, functional materials, and catalytic systems. The strategic placement of the bromine atom and the specific connectivity of the pyridine rings offer a unique scaffold for further chemical modification.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. Methodologies such as Suzuki-Miyaura, Stille, and Negishi couplings are all viable approaches, each with its own set of advantages and considerations. The Suzuki-Miyaura coupling is often preferred due to the commercial availability and relatively low toxicity of the boronic acid reagents.
A common synthetic strategy involves the coupling of a brominated pyridine derivative with a pyridylboronic acid. Specifically, the reaction between 2,6-dibromopyridine and pyridine-3-boronic acid can be controlled to favor the mono-coupled product.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the palladium catalyst to the carbon-bromine bond of 2,6-dibromopyridine, followed by transmetalation with the pyridylboronic acid and subsequent reductive elimination to yield the desired this compound and regenerate the active palladium catalyst.
An In-depth Technical Guide to 6-Bromo-2,3'-bipyridine: A Note on Isomer-Specific Data Availability
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant scarcity of specific experimental data for 6-Bromo-2,3'-bipyridine. While extensive information is available for other isomers, such as 6-Bromo-2,2'-bipyridine and 6-Bromo-2,4'-bipyridine, the 2,3'-isomer is not as extensively documented. This guide provides the available information on the parent compound, 2,3'-bipyridine, and outlines general synthetic methodologies that could be adapted for the synthesis of this compound. For detailed experimental data, the well-characterized 6-Bromo-2,2'-bipyridine is presented as a comparable analogue.
The Parent Compound: 2,3'-Bipyridine
The unbrominated parent compound, 2,3'-bipyridine (also known as 2,3'-dipyridyl), serves as the foundational structure. Basic information for this compound is available.
Physical and Chemical Properties of 2,3'-Bipyridine
A summary of the key properties for the parent 2,3'-bipyridine is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| CAS Registry Number | 581-50-0 | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectral Data for 2,3'-Bipyridine
The National Institute of Standards and Technology (NIST) provides the mass spectrum for 2,3'-bipyridine, which is a key piece of data for its identification.[1]
General Synthetic Strategies for Bipyridines
The synthesis of bipyridine derivatives is a well-established field in organic chemistry, with several cross-coupling reactions being the methods of choice. These strategies can be adapted to synthesize this compound. Bipyridines are valuable precursors for a wide range of applications, including biologically active molecules and ligands for catalysts.[2]
Common synthetic routes include:
-
Suzuki Coupling: Reaction of a pyridylboronic acid with a bromopyridine.
-
Stille Coupling: Coupling of a pyridyl organotin compound with a bromopyridine.
-
Negishi Coupling: Reaction of a pyridyl organozinc reagent with a bromopyridine.
-
Ullmann Coupling: Homocoupling of bromopyridines.
A general workflow for the synthesis of a bipyridine via a palladium-catalyzed cross-coupling reaction is illustrated below.
A Well-Characterized Analogue: 6-Bromo-2,2'-bipyridine
Due to the limited data on this compound, this section details the properties and experimental protocols for the extensively studied isomer, 6-Bromo-2,2'-bipyridine, as a representative example.
Physical and Chemical Properties of 6-Bromo-2,2'-bipyridine
The physical and chemical properties of 6-Bromo-2,2'-bipyridine are well-documented and summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 10495-73-5 | [3][4] |
| Molecular Formula | C₁₀H₇BrN₂ | [3][4][5] |
| Molecular Weight | 235.08 g/mol | [3][4][5] |
| Appearance | White to almost white powder to crystal | [5] |
| Melting Point | 72.0 to 76.0 °C | [5] |
| Boiling Point | 133 °C at 2.2 mmHg (lit.) | [5][6] |
| Solubility | Chloroform, Methanol | [5] |
| pKa | 3.70 ± 0.22 (Predicted) | [5] |
| Storage Condition | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |
Experimental Protocols for 6-Bromo-2,2'-bipyridine
Synthesis of 6-Bromo-2,2'-bipyridine via Stille Coupling [6]
A general procedure for the synthesis of 6-bromo-2,2'-bipyridine from 2,6-dibromopyridine and 2-tributylmethylstannylpyridine is as follows:
-
Reactant Preparation: In a two-necked round bottom flask, dissolve 1.5 g (6.33 mmol) of 2,6-dibromopyridine, 3.48 g (9.48 mmol) of 2-tributylmethylstannylpyridine, and 0.15 g (0.06 mmol) of tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) in 15 mL of toluene.
-
Reaction: Stir the reaction mixture at 80°C for approximately 24 hours.
-
Solvent Removal: After the reaction is complete, remove the solvent by evaporation under reduced pressure.
-
Extraction: Dissolve the resulting residue in dichloromethane and extract with a 6M hydrochloric acid solution. Separate and collect the aqueous layer.
-
Neutralization and Re-extraction: Adjust the pH of the aqueous layer by adding ammonia and then extract with dichloromethane.
-
Drying and Solvent Removal: Separate the organic layer and dry it with anhydrous magnesium sulfate (MgSO₄), followed by evaporation under reduced pressure to remove the solvent.
-
Purification: Purify the product by column chromatography using a hexane/ethyl acetate (5:1, v/v) eluent to afford 6-bromo-2,2'-bipyridine as a white solid (yield: 61%).
The following diagram illustrates the workflow for the synthesis and purification of 6-Bromo-2,2'-bipyridine.
Applications in Drug Discovery and Materials Science
Bipyridine derivatives are of significant interest in drug discovery and materials science. They are fundamental components in the development of:
-
Biologically Active Molecules: The bipyridine scaffold is present in various molecules with potential therapeutic applications.[2]
-
Ligands in Transition-Metal Catalysis: Their ability to chelate metals makes them crucial ligands in catalysis.[2]
-
Photosensitizers and Viologens: Used in studies of electron and energy transfer.[2]
-
Organic Light-Emitting Diodes (OLEDs): 6-Bromo-2,2'-bipyridine is used as a reagent in the synthesis of electron-transporting layers for OLEDs.[6]
The role of chemical intermediates like brominated bipyridines in the drug development process is crucial for moving from a lead compound to a viable drug candidate.
Conclusion
While a detailed technical guide on this compound cannot be provided due to the lack of specific data, this document has summarized the available information for its parent compound and outlined general synthetic approaches. Furthermore, by presenting comprehensive data for the closely related and well-studied isomer, 6-Bromo-2,2'-bipyridine, this guide offers valuable insights for researchers and professionals in the fields of chemical synthesis and drug development, providing a solid foundation for further investigation into this class of compounds.
References
An In-depth Technical Guide to 6-Bromo-2,3'-bipyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipyridine derivatives are a cornerstone in medicinal chemistry and materials science, serving as crucial scaffolds for novel therapeutic agents and functional materials. Their ability to chelate metals and participate in various chemical transformations makes them highly valuable building blocks. This technical guide focuses on 6-Bromo-2,3'-bipyridine, a specific isomer of brominated bipyridines.
Physicochemical Properties of Bromo-bipyridine Isomers
The properties of brominated bipyridine isomers are influenced by the position of the bromine atom and the linkage between the two pyridine rings. The following table summarizes the available data for the 2,2' and 2,4' isomers, which can serve as a reference for predicting the characteristics of the 2,3'-isomer.
| Property | 6-Bromo-2,2'-bipyridine | 6-Bromo-2,4'-bipyridine | 5'-Bromo[2,3'-bipyridin]-6'(1'H)-one |
| CAS Number | 10495-73-5[1] | 106047-29-4[2] | 381233-79-0[3] |
| Molecular Formula | C₁₀H₇BrN₂[1] | C₁₀H₇BrN₂[2] | C₁₀H₇BrN₂O[3] |
| Molecular Weight | 235.08 g/mol [1] | 235.08 g/mol [2] | Not specified |
| Appearance | White to almost white powder or crystal[4] | Not specified | Not specified |
| Melting Point | 72.0 to 76.0 °C[4] | Not specified | Not specified |
| Boiling Point | 133 °C at 2.2 mmHg[4] | Not specified | Not specified |
| Solubility | Chloroform, Methanol[4] | Not specified | Not specified |
Proposed Synthetic Pathway for this compound
The synthesis of unsymmetrical bipyridines is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach is proposed for the synthesis of this compound, drawing analogy from the synthesis of similar 2,3'-bipyridine derivatives.[5]
The proposed reaction would involve the coupling of a brominated pyridine with a pyridineboronic acid. Two potential routes are outlined below:
-
Route A: Coupling of 2-Bromo-6-(tributylstannyl)pyridine with 3-bromopyridine.
-
Route B: Coupling of 2,6-dibromopyridine with 3-pyridylboronic acid, which may require optimization to achieve selective mono-arylation.
A generalized workflow for a Suzuki-Miyaura coupling reaction to synthesize this compound is depicted in the following diagram.
Experimental Protocols for Related Isomers
While a specific protocol for this compound is not available, the following section details a published synthesis for 6-Bromo-2,2'-bipyridine, which can be adapted and optimized for the target molecule.
Synthesis of 6-Bromo-2,2'-bipyridine via Stille Coupling[5]
This procedure involves the palladium-catalyzed cross-coupling of 2,6-dibromopyridine with 2-(tributylstannyl)pyridine.
Materials:
-
2,6-Dibromopyridine
-
2-(Tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene
-
Dichloromethane
-
6M Hydrochloric acid
-
Ammonia solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Column chromatography setup
Procedure:
-
In a two-necked round-bottom flask, dissolve 2,6-dibromopyridine (1.0 eq) and 2-(tributylstannyl)pyridine (1.5 eq) in toluene.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.01 eq) to the mixture.
-
Heat the reaction mixture at 80 °C for approximately 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent by evaporation under reduced pressure.
-
Dissolve the resulting residue in dichloromethane and extract with 6M hydrochloric acid solution.
-
Separate the aqueous layer, and adjust the pH with ammonia solution.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield 6-Bromo-2,2'-bipyridine as a white solid.
The following diagram illustrates the general workflow for the synthesis and purification of 6-Bromo-2,2'-bipyridine.
Applications in Drug Discovery and Development
Bipyridine scaffolds are prevalent in a wide range of biologically active molecules and are considered privileged structures in drug discovery. The bromine atom on the bipyridine ring serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.
The nitrogen atoms in the bipyridine core can act as hydrogen bond acceptors and coordinate with metal ions in metalloenzymes, making them attractive for the design of enzyme inhibitors. While specific biological activities for this compound have not been reported, its structural similarity to other bioactive bipyridines suggests potential applications in areas such as:
-
Oncology: As ligands for metal-based anticancer drugs or as inhibitors of kinases and other enzymes involved in cell proliferation.
-
Neuroscience: In the development of ligands for receptors and ion channels in the central nervous system.
-
Infectious Diseases: As scaffolds for antiviral and antibacterial agents.
The logical relationship for the application of this compound in drug discovery is outlined below.
Conclusion
While this compound remains a less-explored isomer within the bromo-bipyridine family, its potential as a building block in drug discovery and materials science is significant. The proposed synthetic strategies, based on well-established palladium-catalyzed cross-coupling reactions, offer a clear path for its preparation. The data and protocols provided for its isomers, 6-Bromo-2,2'-bipyridine and 6-Bromo-2,4'-bipyridine, serve as a valuable starting point for researchers venturing into the synthesis and application of this promising molecule. Further research is warranted to fully elucidate the physicochemical properties and potential applications of this compound.
References
An In-depth Technical Guide to the Molecular Structure and Geometry of 6-Bromo-2,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, geometry, and synthetic methodologies pertaining to 6-Bromo-2,3'-bipyridine. This bipyridine derivative is of significant interest in medicinal chemistry, materials science, and coordination chemistry due to its unique structural and electronic properties. This document consolidates theoretical data, details common experimental protocols for its synthesis, and presents this information in a clear, structured format for easy reference by researchers and professionals in the field.
Molecular Structure and Geometry
Unlike the often planar or near-planar conformations of its 2,2'- and 4,4'-isomers, 2,3'-bipyridine and its derivatives are predicted to adopt a non-planar, twisted conformation in their ground state.[1] This twisting is a direct result of steric hindrance between the hydrogen atoms on the adjacent pyridine rings, specifically at the C2' and C4 positions of the 2- and 3'-linked rings, respectively. This steric repulsion forces the two pyridine rings out of plane with respect to each other, which in turn disrupts the π-conjugation across the inter-ring C-C bond. This has significant implications for the molecule's electronic and photophysical properties.[1] The introduction of a bromine atom at the 6-position is not expected to fundamentally alter this twisted geometry, although minor variations in bond lengths and angles are likely.
Predicted Geometric Parameters
The following tables summarize the expected quantitative data for the molecular geometry of this compound, based on DFT calculations of the parent 2,3'-bipyridine.[1] These values should be considered as close approximations in the absence of direct experimental data.
Table 1: Predicted Bond Lengths
| Bond | Expected Length (Å) |
| C-C (inter-ring) | ~1.49 |
| C-N (pyridine) | ~1.34 |
| C-C (pyridine) | ~1.39 |
| C-H (aromatic) | ~1.08 |
| C-Br | ~1.90 |
Table 2: Predicted Bond Angles
| Angle | Expected Angle (°) |
| C-C-C (pyridine) | ~120 |
| C-N-C (pyridine) | ~117 |
| C-C-N (pyridine) | ~122 |
| C-C-H (aromatic) | ~120 |
| C-C-Br | ~120 |
Table 3: Predicted Dihedral Angle
| Dihedral Angle | Expected Angle (°) |
| Between the planes of the two pyridine rings | 35 - 45 |
Synthesis of this compound
The synthesis of unsymmetrical bipyridines such as this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are particularly effective and widely used methodologies for this purpose.[2][3][4]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound via the Suzuki-Miyaura cross-coupling of a bromopyridine and a pyridylboronic acid.[5][6][7]
Materials:
-
2,6-Dibromopyridine
-
3-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2,6-dibromopyridine (1.0 equivalent), 3-pyridylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (e.g., 3 mol%) and the phosphine ligand (e.g., 6 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the Schlenk flask containing the reagents.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
Protocol 2: Stille Coupling
This protocol outlines a general procedure for the Stille cross-coupling of a halopyridine with an organotin reagent.[2][8][9] While often providing high reactivity, it is important to note the high toxicity of the organotin reagents and byproducts.[3]
Materials:
-
2,6-Dibromopyridine
-
3-(Tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Toluene or other suitable solvent
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, dissolve 2,6-dibromopyridine (1.0 equivalent) and 3-(tributylstannyl)pyridine (1.1-1.5 equivalents) in anhydrous toluene.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (e.g., 5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110 °C for toluene) and stir under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.
-
Purification: Filter the resulting precipitate of tributyltin fluoride through celite. The filtrate can then be extracted with an organic solvent, dried, and concentrated. Further purification of the crude product is typically achieved by column chromatography.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Logical relationships in the geometry of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 6-Bromo-2,3'-bipyridine: A Technical Overview
This guide provides a detailed overview of the spectroscopic data for 6-Bromo-2,3'-bipyridine, a heterocyclic compound of interest in coordination chemistry, materials science, and pharmaceutical research. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data of 6-Bromo-2,2'-bipyridine (CDCl₃)
Note: Data for the closely related isomer 6-Bromo-2,2'-bipyridine is provided as a reference.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.65 | d | 4.8 | H-6' |
| 8.39 | d | 8.0 | H-3 |
| 8.33 | d | 7.7 | H-3' |
| 7.82 | t | 7.8 | H-4 |
| 7.78 | td | 7.7, 1.8 | H-4' |
| 7.45 | d | 7.5 | H-5 |
| 7.31 | ddd | 7.5, 4.8, 1.2 | H-5' |
Table 2: ¹³C NMR Spectral Data of 6,6'-Dibromo-2,2'-bipyridine (CDCl₃)
Note: Data for the related dibrominated isomer is provided as a reference.[1]
| Chemical Shift (δ, ppm) | Assignment |
| 155.8 | C-2, C-2' |
| 141.8 | C-6, C-6' |
| 139.5 | C-4, C-4' |
| 128.8 | C-5, C-5' |
| 120.4 | C-3, C-3' |
A standard protocol for acquiring NMR spectra of bipyridine derivatives is as follows:[2]
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).[2]
-
Instrumentation: Spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used with a spectral width of approximately 10-15 ppm. For ¹³C NMR, proton decoupling is commonly applied to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Characteristic IR Absorption Bands for Bipyridine Compounds
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1400 | C=C and C=N stretch | Pyridine rings |
| 1200-1000 | C-H in-plane bending | Aromatic |
| 800-700 | C-H out-of-plane bending | Aromatic |
| ~1050 | C-Br stretch | Bromo-substituent |
The attenuated total reflectance (ATR) or KBr pellet method is commonly used for solid samples.[3]
-
ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. The IR spectrum is then recorded.
-
KBr Pellet: A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the spectrometer for analysis.[4]
-
Thin Solid Film: The solid sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, which is then analyzed.[5]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M]⁺ | 233.98 | (Expected) |
| [M+H]⁺ | 234.99 | (Expected) |
Note: The molecular formula for this compound is C₁₀H₇BrN₂. The presence of bromine would result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[6] A small volume of this solution is then further diluted.[6]
-
Ionization: Electrospray ionization (ESI) is a common technique for heterocyclic compounds, as it is a soft ionization method that typically keeps the molecule intact, showing the molecular ion peak.[6]
-
Analysis: The ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Technical Guide to the Solubility of 6-Bromo-2,3'-bipyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-Bromo-2,3'-bipyridine, a heterocyclic organic compound of interest in various fields of chemical research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature for this particular substituted bipyridine, this guide focuses on its expected solubility characteristics based on the known properties of structurally related compounds. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility in common organic solvents.
Expected Qualitative Solubility Profile
The molecular structure of this compound, which features two pyridine rings, suggests a degree of polarity. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, which generally promotes solubility in polar solvents. The presence of the bromine atom and the overall aromatic character contribute to its potential solubility in a range of organic media. Bipyridines are generally characterized as colorless solids that are soluble in many organic solvents and slightly soluble in water[1][2].
Based on the general characteristics of bipyridine and its derivatives, the expected qualitative solubility of this compound in various common organic solvents is summarized in the table below. It is anticipated that the compound will exhibit good solubility in polar aprotic and polar protic solvents. For instance, 4,4'-dicarboxy-2,2'-bipyridine is known to be soluble in polar solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF)[3]. The solubility in non-polar solvents is expected to be lower.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone | High | The strong dipole moments of these solvents can effectively solvate the polar bipyridine structure. Related bipyridine derivatives show good solubility in these solvents[3][4][5]. |
| Polar Protic | Methanol, Ethanol | Good | The potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the bipyridine rings is expected to lead to good solubility[1]. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | These solvents are effective at dissolving a wide range of organic compounds. Some bipyridine derivatives are soluble in chloroform[3]. |
| Aromatic | Toluene, Benzene | Moderate | The aromatic nature of these solvents can interact favorably with the aromatic rings of the bipyridine. 2,2'-Bipyridine is very soluble in benzene[1]. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. 4,4'-bipyridine is soluble in THF[3]. |
| Non-Polar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity between the solute and these solvents suggests that solubility will be limited[4]. |
Experimental Protocols for Solubility Determination
For applications requiring precise solubility values, experimental determination is essential. The following are detailed methodologies for two common and reliable methods for quantifying the solubility of a solid organic compound like this compound in organic solvents.
Method 1: Gravimetric Method
This method involves preparing a saturated solution, evaporating the solvent from a known volume of the solution, and weighing the remaining solid.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.
-
After equilibration, allow the undissolved solid to settle.
-
-
Sample Collection and Solvent Evaporation:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.
-
Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.
-
-
Quantification:
-
Once the solvent is fully evaporated, re-weigh the container with the solid residue.
-
The mass of the dissolved this compound is the final mass of the container and residue minus the initial mass of the empty container.
-
-
Calculation of Solubility:
-
Solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Method 2: Spectroscopic Method (UV-Vis)
This method is suitable if this compound has a chromophore that absorbs ultraviolet or visible light. It involves measuring the absorbance of a diluted saturated solution and relating it to the concentration via a calibration curve.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation and Dilution of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).
-
Carefully withdraw a small, known volume of the clear supernatant.
-
Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Measurement and Calculation:
-
Measure the absorbance of the diluted solution at the λmax.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the diluted concentration by the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Unsymmetrical Bipyridines
The field of coordination chemistry and drug development owes a great deal to the versatile class of N-heterocyclic ligands, among which bipyridines are paramount. While symmetrical bipyridines have been known since the late 19th century, the development of their unsymmetrical counterparts has unlocked new possibilities for fine-tuning the electronic, photophysical, and steric properties of metal complexes and organic molecules. This guide provides a comprehensive overview of the discovery and historical evolution of synthetic strategies for creating unsymmetrical bipyridines.
Early Developments and the Rise of Cross-Coupling
The parent compound, 2,2'-bipyridine, was first synthesized by Fritz Blau in 1888 through the dry distillation of copper(II) pyridine-2-carboxylate.[1][2] For many decades, synthetic efforts focused on symmetrical bipyridines, primarily through reductive coupling methods like the Ullmann reaction, which involved treating 2-halopyridines with copper.[1]
The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century marked a turning point, making the synthesis of unsymmetrical bipyridines a practical reality.[3] These methods involve the coupling of two different pyridine-based precursors, opening the door to tailored ligand design. Key among these are the Suzuki-Miyaura, Stille, and Negishi couplings, which remain foundational in the synthesis of these valuable compounds.[4][5]
However, these methods are not without their challenges. A significant side reaction is the homo-coupling of identical pyridine precursors, leading to a mixture of the desired unsymmetrical product and two symmetrical byproducts, which complicates purification and reduces yields.[6] Furthermore, the bipyridine product can act as a ligand, binding strongly to the metal catalyst and inhibiting its activity.[6]
Major Synthetic Methodologies
The pursuit of more efficient, selective, and functional-group-tolerant methods has led to a diverse array of synthetic strategies.
Transition-Metal-Catalyzed Cross-Coupling Reactions
This class of reactions is the most widely employed for constructing the C-C bond between two different pyridine rings.
-
Suzuki-Miyaura Coupling: This reaction pairs a pyridyl halide with a pyridylboronic acid or ester. It is widely used due to the commercial availability and relatively low toxicity of boronic acids.[6] However, the stability of some pyridylboronic acids can be a concern.[4][6]
-
Stille Coupling: This method couples a pyridyl halide with a pyridylorganotin reagent. It is known for its high reactivity and excellent functional group tolerance, often succeeding where other methods fail.[5][6] The primary drawback is the significant toxicity of the organotin reagents and their byproducts.[6]
-
Negishi Coupling: Involving the reaction of a pyridyl halide with a pyridylorganozinc reagent, this method can provide high yields under mild conditions.[4][7] The main challenge lies in the sensitivity of organozinc reagents to air and moisture, necessitating the use of inert atmosphere techniques.[6]
-
Nickel-Catalyzed Reductive Coupling: Facile synthetic approaches for both symmetrical and unsymmetrical 2,2′-bipyridines have been developed using nickel-catalyzed reductive couplings of 2-halopyridines. These reactions can be efficiently catalyzed by simple nickel salts like NiCl₂·6H₂O without the need for external ligands.[4]
Modern and Alternative Approaches
More recent innovations have focused on overcoming the limitations of traditional cross-coupling and expanding the synthetic toolbox.
-
Sulfur-Mediated Coupling: A modular and convergent methodology developed by the McGarrigle group involves the reaction of a pyridyllithium or Grignard reagent with a pyridylsulfonium salt.[8] This process proceeds through a trigonal bipyramidal sulfurane intermediate, which then collapses to form the desired bipyridine, allowing for the selective introduction of functionality to either pyridine ring.[8]
-
Nucleophilic Aromatic Substitution (SNAr): Considered one of the most general ways to access unsymmetrical bipyridines, SNAr typically involves the substitution of a leaving group (like a halogen) on a pre-formed bipyridine ring.[9][10] A recent advancement uses cationic trimethylammonium groups as highly effective leaving groups, enabling reactions to proceed under mild conditions and simplifying purification.[9][10]
-
Desymmetrization of Symmetrical Bipyridines: This strategy involves taking a readily available symmetrical bipyridine and chemically modifying one of the two identical rings. A common approach is the regioselective N-oxidation of one pyridine ring, which activates it for further functionalization, such as halogenation or cyanation, thereby creating an unsymmetrical product.[11]
-
Diels-Alder Reactions: For the synthesis of unsymmetrical annulated 2,2'-bipyridines, sequential Diels-Alder reactions have been employed. This method can involve the reaction of a bi-1,2,4-triazine with different enamines to construct fused pyridine ring systems in a controlled manner.[12][13][14]
Data Presentation: Synthesis of Unsymmetrical Bipyridines
The following tables summarize quantitative yield data for various synthetic methods discussed in the literature.
Table 1: Yields from Nucleophilic Displacement of Trimethylammoniums [9]
| Product | Nucleophile | Yield |
| 6-methoxy-2,2′-bipyridine | Sodium methoxide | 93% |
| Perdeuterated 6-methoxy-2,2′-bipyridine | Sodium methoxide | 69% |
| Methoxy-substituted phenanthroline | Sodium methoxide | 99% |
| 6,6'-bis(dimethylamino)-2,2'-bipyridine | Potassium thioacetate | 91% |
| Bipyridine-quinine conjugate | Quinine | 87% |
| Pyrene-functionalized bipyridine | 1-pyrenemethanol | 91% |
Table 2: Yields from Desymmetrization via N-Oxidation and Functionalization [11]
| Starting Material | Reaction Sequence | Product | Yield |
| 3,3′,5,5′-Tetrachloro-4,4′-bipyridine | 1. LDA, THF, -40 °C; 2. C₂Cl₆ | 2-Chloro-3,3′,5,5′-tetrachloro-4,4′-bipyridine | 94% |
| 3,3′,5,5′-Tetrachloro-4,4′-bipyridine | 1. LDA, THF, -40 °C; 2. CBrCl₃ | 2-Bromo-3,3′,5,5′-tetrachloro-4,4′-bipyridine | 83% |
| 2-Bromo-...-4,4'-bipyridine 1-oxide | Oxalyl chloride, Et₃N, CH₂Cl₂ | 2-Bromo-2',6'-dichloro-3,3',5,5'-tetrachloro-4,4'-bipyridine | 70% |
Table 3: Yields from Diels-Alder Reactions for Annulated Bipyridines [13][14]
| Reactant 1 | Reactant 2 | Product Type | Yield |
| 3,3'-bis(methylsulfanyl)-5,5'-bi-1,2,4-triazine | 1-methyl-4-pyrrolidin-1-yl-1,2,3,6-tetrahydropyridine | Single cycloaddition intermediate product | 92% |
| Intermediate Product from above | Cyclic enamine (cyclopentane-derived) | Unsymmetrical annulated 2,2'-bipyridine | 60% |
| Intermediate Product from above | Cyclic enamine (piperidine-derived) | Unsymmetrical annulated 2,2'-bipyridine | 10% |
| Methylsulfonyl-triazine derivative | 1-methyl-4-pyrrolidin-1-yl-1,2,3,6-tetrahydropyridine | Unsymmetrical annulated 2,2'-bipyridine | Good |
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling Optimized to Minimize Homo-coupling[6]
-
Reagent and Glassware Preparation: All glassware must be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Solvents should be degassed prior to use.
-
Reaction Setup: In a dried Schlenk flask under an inert atmosphere, combine the bromopyridine (1.0 eq.), the pyridylboronic acid pinacol ester (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Reaction Execution: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe. Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress using TLC or LC-MS. Reaction times typically range from 12 to 24 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the unsymmetrical bipyridine from homo-coupled byproducts.
Protocol: Desymmetrization via Halogenation[11]
-
Setup: To a solution of diisopropylamine (1.2 eq.) in anhydrous THF (0.2 M) at -40 °C under an Argon atmosphere, add n-butyllithium (1.1 eq.) dropwise. Stir the resulting LDA solution for 30 minutes at -40 °C.
-
Addition: Add a solution of 3,3′,5,5′-tetrachloro-4,4′-bipyridine (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -40 °C.
-
Halogenation: After stirring for 1 hour at -40 °C, add a solution of the halogenating agent (e.g., hexachloroethane, C₂Cl₆, 1.5 eq.) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with CH₂Cl₂. Combine the organic layers, dry over MgSO₄, filter, and concentrate under vacuum.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 2-halo-3,3′,5,5′-tetrachloro-4,4′-bipyridine.
Visualizations
Synthetic Strategies Overview
Caption: Major synthetic pathways to unsymmetrical bipyridines.
General Workflow for Suzuki Coupling
Caption: Experimental workflow for Suzuki cross-coupling.
Troubleshooting Logic for Homo-Coupling
Caption: Decision tree for mitigating homo-coupling side reactions.
References
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Accessing unsymmetrical Ru( ii ) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04910D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of unsymmetrical annulated 2,2'-bipyridine analogues with attached cycloalkene and piperidine rings via sequential Diels-Alder Reaction of 5,5'-bi-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Unsymmetrical Annulated 2,2’-Bipyridine Analogues with Attached Cycloalkene and Piperidine Rings via Sequential Diels-Alder Reaction of 5,5’-bi-1,2,4-triazines [mdpi.com]
- 14. Synthesis of Unsymmetrical Annulated 2,2’-Bipyridine Analogues with Attached Cycloalkene and Piperidine Rings via Sequential Diels-Alder Reaction of 5,5’-bi-1,2,4-triazines† - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Frontiers: A Technical Guide to the Research Potential of 6-Bromo-2,3'-bipyridine
For Immediate Release
This whitepaper serves as an in-depth technical guide for researchers, scientists, and professionals in drug development and materials science. It outlines the untapped potential of 6-Bromo-2,3'-bipyridine, a versatile heterocyclic building block, and delineates promising avenues for future research and application. By leveraging its unique structural and chemical properties, this compound stands as a key intermediate for innovation in medicinal chemistry, organic electronics, and catalysis.
Core Concepts: The this compound Scaffold
This compound is an aromatic heterocyclic compound featuring two pyridine rings linked at the 2 and 3' positions. Its structure is characterized by two key features that define its chemical utility:
-
An Asymmetric Bipyridine Core: Unlike its well-studied 2,2'- and 4,4'- isomers, the 2,3'-linkage creates an asymmetric ligand system. This asymmetry can lead to unique coordination geometries and electronic properties when complexed with transition metals, offering opportunities for novel catalytic activities and photophysical behaviors.
-
A Reactive Bromine Handle: The bromine atom at the 6-position of the 2-substituted pyridine ring is a versatile functional group. It serves as a reactive site for a wide array of palladium-, nickel-, and copper-catalyzed cross-coupling reactions, enabling the systematic and modular construction of complex molecular architectures.
These features make this compound a highly valuable scaffold for creating diverse libraries of molecules tailored for specific applications.
Physical and Chemical Properties
While extensive experimental data for this compound is not widely published, properties can be inferred from its isomers and related structures. The table below summarizes the known properties of the analogous 6-Bromo-2,2'-bipyridine and predicted properties for the target molecule.
| Property | 6-Bromo-2,2'-bipyridine (CAS: 10495-73-5) | This compound (Predicted/Inferred) | Data Source |
| Molecular Formula | C₁₀H₇BrN₂ | C₁₀H₇BrN₂ | |
| Molecular Weight | 235.08 g/mol | 235.08 g/mol | |
| Physical Form | White solid / lumps | Solid | |
| Purity | Typically ≥97% | High purity achievable via chromatography | |
| Boiling Point | 133°C at 2.2 mmHg | High boiling point |
Synthesis of this compound
The most effective and modular routes to synthesize unsymmetrical bipyridines are palladium-catalyzed cross-coupling reactions. The Stille and Suzuki-Miyaura coupling reactions are particularly well-suited for this purpose.
Proposed Synthetic Pathways
The logical synthetic approach involves the coupling of a di-substituted pyridine with a mono-substituted pyridine synthon. The most common precursors would be 2,6-dibromopyridine and a 3-pyridyl organometallic reagent.
The workflow below illustrates the general, well-established catalytic cycles for these reactions. Controlling stoichiometry (using a slight excess of the organometallic reagent) and reaction conditions can favor the desired mono-substitution product.
Detailed Experimental Protocol: Stille Coupling
The Stille reaction offers a reliable route, and protocols for similar couplings are well-documented. The following is a proposed experimental procedure for the synthesis of this compound.
Materials:
-
2,6-Dibromopyridine
-
3-(Tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
6M Hydrochloric Acid
-
Aqueous Ammonia
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine (1.0 eq), Pd(PPh₃)₄ (0.02 - 0.05 eq), and anhydrous toluene.
-
Reagent Addition: Add 3-(tributylstannyl)pyridine (1.0 - 1.2 eq) to the stirred solution via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the oily residue in dichloromethane.
-
Extraction: Extract the organic solution with 6M HCl (3 x volume). The bipyridine product will move to the aqueous layer as a protonated salt.
-
Basification: Separate the combined aqueous layers and cool in an ice bath. Slowly add aqueous ammonia to basify the solution to pH > 9.
-
Final Extraction: Extract the basic aqueous solution with dichloromethane (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution in vacuo. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Potential Research Areas
The unique structure of this compound opens up several promising areas of research, from the development of new therapeutics to the creation of advanced materials.
Medicinal Chemistry and Drug Discovery
The bipyridine motif is a privileged scaffold in medicinal chemistry. The bromine atom on this compound is a key handle for building molecular complexity and exploring structure-activity relationships (SAR). A variety of C-C, C-N, and C-O bonds can be formed at this position, allowing for the creation of large, diverse compound libraries.
Potential Therapeutic Targets:
-
Kinase Inhibitors: Many kinase inhibitors feature heterocyclic cores. The 2,3'-bipyridine scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.
-
Metalloenzyme Inhibitors: The bipyridine moiety is an excellent metal-chelating agent. Derivatives can be designed to target the active sites of metalloenzymes.
-
DNA Intercalators and Groove Binders: Planar aromatic systems based on the bipyridine core can be designed to interact with DNA, a strategy used in developing some anticancer agents.
The diagram below illustrates the diversification potential of the 6-bromo position.
Materials Science: Organic Light-Emitting Diodes (OLEDs)
Bipyridine-based molecules are fundamental components in OLED technology. The isomer 6-Bromo-2,2'-bipyridine is already used as a reagent in synthesizing materials for electron transporting layers (ETLs). This compound offers a new platform for developing novel materials for various layers within an OLED device.
Potential Roles in OLEDs:
-
Host Materials: Derivatives with high triplet energies, synthesized via cross-coupling, can serve as hosts for phosphorescent emitters.
-
Electron-Transporting Layer (ETL) Materials: The inherent electron-deficient nature of the pyridine rings makes bipyridines suitable for ETLs.
-
Phosphorescent Emitters: As a ligand, 2,3'-bipyridine can be used to synthesize transition metal complexes (e.g., with Iridium(III) or Ruthenium(II)). The asymmetric nature of the ligand is expected to produce complexes with unique photophysical properties, potentially leading to new colors or improved efficiencies.
The table below lists key photophysical properties of a well-known Ru(II)-bipyridine complex, providing a benchmark for future studies on 2,3'-bipyridine analogues.
| Complex Parameter | [Ru(bpy)₃]²⁺ in Acetonitrile | Reference Complex for 2,3'-bipyridine studies |
| Absorption λₘₐₓ (MLCT) | ~455 nm | Target for characterization |
| Emission λₘₐₓ | ~620 nm | Target for characterization |
| Excited State Lifetime (τ) | ~1.1 µs | Target for characterization |
| Quantum Yield (Φ) | ~0.095 | Target for characterization |
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Coordination Chemistry and Catalysis
Transition metal complexes with bipyridine ligands are workhorses in catalysis. The asymmetric 2,3'-bipyridine ligand can enforce a unique coordination geometry on a metal center, which can influence steric and electronic properties, thereby tuning catalytic activity and selectivity.
Research Directions:
-
Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized to serve as ligands in asymmetric catalysis.
-
Cross-Coupling Catalysis: Palladium and Nickel complexes of 2,3'-bipyridine derivatives can be investigated as catalysts for reactions like Suzuki, Heck, and C-H activation. The electronic properties can be tuned by substituting the 6-position.
-
Photoredox Catalysis: Ruthenium and Iridium complexes are potent photoredox catalysts. The distinct electronic structure of a [Ru(2,3'-bpy)₃]²⁺ analogue could offer different redox potentials compared to the classic [Ru(2,2'-bpy)₃]²⁺, enabling new types of transformations.
The crystal structure of a Rhenium(I) complex with the isomeric 6-bromo-2,2'-bipyridine ligand provides reference bond lengths and angles for computational and experimental studies of new 2,3'-bipyridine complexes.
| Parameter | Value for fac-[Re(CO)₃(6-bromo-2,2'-bpy)(NO₃)] | Data Source |
| Re-N1 Bond Length | 2.237(5) Å | |
| Re-N2 Bond Length | 2.175(4) Å | |
| N1-Re-N2 Bite Angle | 74.87(17)° |
Conclusion and Outlook
This compound represents a largely unexplored but highly promising chemical scaffold. Its synthesis is readily achievable through established cross-coupling methodologies. The combination of an asymmetric bipyridine core and a synthetically versatile bromine handle provides a powerful platform for innovation across multiple scientific disciplines. Future research focusing on the systematic diversification of this core structure is poised to yield novel therapeutic agents, next-generation materials for organic electronics, and highly efficient and selective catalysts. This guide serves as a foundational call to action for researchers to explore and unlock the considerable potential of this versatile building block.
Theoretical and Computational Elucidation of 6-Bromo-2,3'-bipyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2,3'-bipyridine is a heterocyclic compound of significant interest in coordination chemistry, materials science, and pharmaceutical research. Its unique structural and electronic properties, arising from the asymmetric linkage of two pyridine rings and the presence of a bromine substituent, make it a versatile building block for novel functional molecules. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate this compound. It details standard computational workflows, outlines key experimental protocols for synthesis and characterization, and presents illustrative data derived from computational studies of closely related bipyridine derivatives. This document serves as a foundational resource for researchers engaged in the design and development of new materials and therapeutics based on the bipyridine scaffold.
Introduction
Bipyridine-based ligands have been extensively utilized in the construction of metal complexes with diverse applications, ranging from catalysis to photoluminescent materials and anticancer agents.[1] The isomeric substitution pattern of the pyridine rings profoundly influences the coordination geometry and electronic structure of the resulting metal complexes. While 2,2'- and 4,4'-bipyridines have been widely studied, the asymmetric 2,3'-bipyridine scaffold offers a distinct coordination environment. The introduction of a bromine atom at the 6-position of the 2-substituted pyridine ring in this compound further modulates its electronic properties, providing a handle for subsequent chemical modifications and influencing intermolecular interactions.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the structural, electronic, and spectroscopic properties of such molecules, offering insights that complement experimental findings and guide synthetic efforts.[2] This guide focuses on the theoretical and computational approaches to understanding this compound.
Synthetic Strategies
The synthesis of this compound, like many bipyridine derivatives, can be achieved through various metal-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials and desired scale.
Suzuki-Miyaura Coupling
This is a versatile method for forming C-C bonds. The general reaction involves the coupling of a pyridineboronic acid with a bromopyridine in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: 2,6-Dibromopyridine, 3-pyridylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), Na₂CO₃, Toluene, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, dissolve 2,6-dibromopyridine and 3-pyridylboronic acid in a 3:1 mixture of toluene and ethanol.
-
Add a 2M aqueous solution of Na₂CO₃.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under an inert atmosphere.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.[3]
-
Stille Coupling
The Stille reaction provides an alternative route, coupling an organotin compound with an organic halide.
Experimental Protocol: Stille Coupling
-
Materials: 2,6-Dibromopyridine, 3-(tributylstannyl)pyridine, PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) dichloride), Toluene.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,6-dibromopyridine and 3-(tributylstannyl)pyridine in anhydrous toluene.
-
Add the PdCl₂(PPh₃)₂ catalyst.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and remove the solvent in vacuo.
-
The residue can be purified by column chromatography to yield the desired product.[3]
-
Computational Methodologies
DFT is the most common computational method for studying the properties of bipyridine derivatives.[2][4] A typical computational workflow involves geometry optimization, frequency analysis, and the calculation of various electronic properties.
Caption: Standard computational workflow for a DFT study.
Geometry Optimization and Vibrational Analysis
The first step in any computational study is to find the minimum energy structure of the molecule. This is achieved through geometry optimization. It is predicted that, similar to 2,3'-bipyridine, this compound will adopt a non-planar conformation in its ground state due to steric hindrance.[5]
Following optimization, a frequency calculation is performed to ensure that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The results of the frequency calculation can also be used to predict the infrared (IR) spectrum of the molecule.[6]
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity.[7] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability and electronic excitability.[7] A smaller gap suggests higher reactivity.[7]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the delocalized molecular orbitals into localized orbitals representing bonds, lone pairs, and core orbitals.[8][9] This analysis is valuable for quantifying atomic charges and understanding delocalization effects within the molecule through the examination of donor-acceptor interactions.[8]
Molecular Electrostatic Potential (MEP)
The MEP is a visual representation of the charge distribution around a molecule.[5] It maps the electrostatic potential onto the electron density surface, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.[5] For this compound, the nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms and the region around the bromine atom may exhibit positive potential.
Data Presentation: Illustrative Computational Results
Due to the lack of specific published data for this compound, the following tables present illustrative quantitative data based on DFT calculations of related bromo-substituted and 2,3'-bipyridine derivatives. These values are intended to provide a reasonable approximation of the expected properties.
Table 1: Optimized Geometric Parameters (Illustrative)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-Br Bond Length | Length of the Carbon-Bromine bond | ~1.90 Å |
| C-N Bond Lengths | Lengths of Carbon-Nitrogen bonds in pyridine rings | 1.33 - 1.38 Å |
| C-C Bond Lengths | Lengths of Carbon-Carbon bonds in pyridine rings | 1.38 - 1.41 Å |
| C-C Inter-ring Bond | Length of the bond connecting the two pyridine rings | ~1.49 Å |
| Dihedral Angle | Twist angle between the two pyridine rings | 30° - 50° |
Table 2: Electronic Properties (Illustrative)
| Property | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.5 to 5.5 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 2.0 - 3.0 Debye |
Table 3: Natural Bond Orbital (NBO) Analysis - Atomic Charges (Illustrative)
| Atom | Description | Typical Calculated Charge (e) |
|---|---|---|
| N (Pyridine A) | Nitrogen atom in the 2-substituted ring | -0.5 to -0.6 |
| N (Pyridine B) | Nitrogen atom in the 3-substituted ring | -0.5 to -0.6 |
| Br | Bromine atom | -0.05 to -0.15 |
| C-Br | Carbon atom bonded to Bromine | +0.1 to +0.2 |
Experimental Characterization Protocols
The theoretical predictions from computational studies must be validated through experimental characterization. The following are generalized protocols for the spectroscopic analysis of this compound.
Caption: General experimental workflow for synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To determine the chemical structure and connectivity of atoms.
-
Protocol:
-
Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra to identify chemical shifts, coupling constants, and integration values to elucidate the structure.
-
Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and elemental composition.
-
Protocol:
-
Dissolve a dilute sample of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺ or [M]⁺).
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.
-
Infrared (IR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule.
-
Protocol:
-
Prepare a sample, for example, as a KBr pellet or a thin film on a salt plate.
-
Place the sample in the IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify characteristic vibrational frequencies for C-H, C=N, C=C, and C-Br bonds.
-
UV-Visible (UV-Vis) Spectroscopy
-
Purpose: To study the electronic transitions within the molecule.
-
Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Record the absorption spectrum using a UV-Vis spectrophotometer, typically from 200 to 800 nm.
-
Identify the wavelengths of maximum absorbance (λ_max), which correspond to π → π* and n → π* transitions.
-
Conclusion
The theoretical and computational investigation of this compound provides a powerful framework for understanding its fundamental properties. DFT calculations offer valuable predictions of its geometry, electronic structure, and reactivity, which can guide synthetic efforts and the design of novel functional materials. The combination of these computational insights with rigorous experimental characterization is essential for advancing the application of this and related bipyridine derivatives in various scientific fields. This guide provides the foundational knowledge and protocols for researchers to embark on such studies.
References
- 1. ajrconline.org [ajrconline.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 8. Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06572J [pubs.rsc.org]
- 9. NBO 6.0: natural bond orbital analysis program - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of 6-Bromo-2,3'-bipyridine
Abstract
6-Bromo-2,3'-bipyridine is a heterocyclic organic compound with significant potential in materials science, coordination chemistry, and pharmaceutical development. Its asymmetric nature, combined with the electronic influence of the bromine substituent, imparts unique properties that are of considerable interest for the design of novel functional materials and molecular entities. This technical guide provides a comprehensive overview of the theoretical and experimental framework for characterizing the electronic properties of this compound. While direct experimental data for this specific isomer is limited in the current literature, this document synthesizes information from closely related analogues and computational studies to present a predicted electronic profile. Detailed experimental protocols for synthesis, spectroscopy, and electrochemistry are provided to enable researchers to fully characterize this compound. Furthermore, this guide outlines the computational methodologies that can offer deep insights into its molecular orbital structure and electronic transitions.
Introduction
Bipyridines are a class of aromatic compounds that have been extensively utilized as ligands in transition-metal catalysis, as components in photosensitizers, and as building blocks for supramolecular structures.[1] The isomeric substitution pattern of the pyridine rings, as well as the nature and position of substituents, can profoundly influence the electronic landscape of the molecule. This compound is of particular interest due to its asymmetry and the presence of a bromine atom, which is known to act as an electron-withdrawing group through inductive effects.[2] This can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the compound's photophysical and electrochemical behavior.[2][3] A thorough understanding of these electronic properties is crucial for its application in fields such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as a precursor for pharmacologically active molecules.
Synthesis and Structural Characterization
The synthesis of this compound can be efficiently achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method, offering high yields and good functional group tolerance.
General Synthetic Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
Spectroscopic Properties
The photophysical properties of this compound are dictated by its electronic structure. UV-Vis absorption spectroscopy provides information about the electronic transitions from the ground state to excited states, while fluorescence spectroscopy reveals the pathways of radiative decay from the lowest excited singlet state back to the ground state.
Predicted UV-Vis Absorption
Based on studies of unsubstituted bipyridines and brominated aromatic systems, this compound is expected to exhibit strong absorption bands in the UV region.[4][5] These absorptions correspond to π→π* transitions within the bipyridine framework. The bromine substituent may induce a slight red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted 2,3'-bipyridine.
| Parameter | Predicted Value / Range | Transition Type |
| λmax1 | ~240-260 nm | π → π |
| λmax2 | ~280-300 nm | π → π |
| Molar Absorptivity (ε) | > 10,000 M-1cm-1 | - |
| Table 1: Predicted UV-Vis Absorption Data for this compound in a non-polar solvent. |
Predicted Fluorescence Properties
While many simple bipyridines are weakly fluorescent, functionalization can enhance emission. The fluorescence of this compound is expected to be weak due to the heavy-atom effect of bromine, which promotes intersystem crossing to the triplet state, thereby quenching fluorescence.[6]
| Parameter | Predicted Value / Range |
| Excitation Wavelength (λex) | ~290 nm |
| Emission Wavelength (λem) | ~350-400 nm |
| Quantum Yield (ΦF) | < 0.01 |
| Stokes Shift | ~60-110 nm |
| Table 2: Predicted Fluorescence Data for this compound. |
Electrochemical Properties
Cyclic voltammetry is a powerful technique to probe the redox behavior of a molecule, providing information on the energies of its HOMO and LUMO through its oxidation and reduction potentials, respectively.
Predicted Redox Potentials
The bipyridine moiety is redox-active and can undergo reduction. The bromine atom, being electron-withdrawing, is expected to make the reduction of the bipyridine ring easier (occur at a less negative potential) compared to the unsubstituted analogue.[7] The oxidation is anticipated to be irreversible and occur at a high positive potential.
| Process | Predicted Potential (V vs. Fc/Fc+) | Electrochemical Reversibility | Associated Orbital |
| First Reduction | -2.0 to -2.4 V | Reversible / Quasi-reversible | LUMO |
| First Oxidation | > +1.5 V | Irreversible | HOMO |
| Table 3: Predicted Electrochemical Data for this compound in Acetonitrile with 0.1 M TBAPF6. |
Computational Analysis
Density Functional Theory (DFT) is an invaluable tool for predicting and understanding the electronic properties of molecules like this compound.[8][9]
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the key orbitals involved in electronic transitions and redox processes. For this compound, both the HOMO and LUMO are expected to be π-type orbitals delocalized over the bipyridine scaffold. The electron-withdrawing nature of the bromine atom is predicted to lower the energies of both the HOMO and LUMO.[2] The HOMO-LUMO gap is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition.[10][11]
| Parameter | Predicted Energy (eV) | Significance |
| HOMO Energy | -6.0 to -6.5 eV | Ionization Potential |
| LUMO Energy | -1.0 to -1.5 eV | Electron Affinity |
| HOMO-LUMO Gap | 4.5 to 5.5 eV | Correlates with λmax and chemical stability |
| Table 4: Predicted DFT-Calculated Electronic Properties (B3LYP/6-31G(d)). |
Relationship between Computational and Experimental Data
The following diagram illustrates the logical connection between theoretical calculations and experimental observations for the electronic properties of a molecule.
Experimental Protocols
The following section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis via Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-6-chloropyridine
-
Pyridine-3-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
Toluene, Ethanol, and deionized water
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromo-6-chloropyridine (1.0 eq.), pyridine-3-boronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).
-
Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.
-
Add degassed solvents (e.g., a 4:1:1 mixture of toluene:ethanol:water).
-
Add the palladium catalyst, Pd(PPh3)4 (0.05 eq.), to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add deionized water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Spectroscopic and Electrochemical Characterization Workflow
The following diagram outlines the experimental workflow for the comprehensive characterization of the electronic properties of the synthesized compound.
Protocol for UV-Vis Spectroscopy
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., dichloromethane or acetonitrile).
-
From the stock solution, prepare a dilute solution (e.g., 1 x 10-5 M) in the same solvent.
-
Use a dual-beam UV-Vis spectrophotometer and a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Record the absorption spectrum of the sample solution from approximately 200 nm to 600 nm.
-
Identify the absorption maxima (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Protocol for Fluorescence Spectroscopy
-
Prepare a dilute solution of the compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Use a spectrofluorometer.
-
Acquire an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the expected emission maximum.
-
Set the excitation monochromator to the determined absorption maximum and acquire the emission spectrum.
-
To determine the fluorescence quantum yield (ΦF), use a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4) and the comparative method.
Protocol for Cyclic Voltammetry
-
Prepare a solution of the sample (e.g., 1 mM) in a suitable solvent (e.g., dry acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Degas the solution with an inert gas (N2 or Ar) for at least 10 minutes to remove oxygen.
-
Record the cyclic voltammogram by scanning the potential over the desired range.
-
It is recommended to add a small amount of an internal standard with a known redox potential, such as ferrocene, for accurate potential referencing.
Conclusion
This technical guide provides a foundational framework for the investigation of the electronic properties of this compound. While direct experimental data is not yet widely available, the principles outlined herein, derived from studies of analogous compounds and computational chemistry, offer a robust predictive model for its behavior. The provided experimental protocols are designed to enable researchers to systematically synthesize and characterize this promising molecule. The interplay of its asymmetric structure and the electronic influence of the bromine substituent makes this compound a compelling target for future research in materials science and medicinal chemistry. The data and methodologies presented in this guide are intended to facilitate and accelerate these research endeavors.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Absorption, Circular Dichroism, and Luminescence Spectroscopy of Electrogenerated Delta-[Ru(bipy)(3)](+/0/)(-) and Delta-[Os(bipy)(3)](+/0/)(-) (bipy = 2,2'-Bipyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brominated boron dipyrrins: synthesis, structure, spectral and electrochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. HOMO and LUMO - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Bromo-2,3'-bipyridine via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-Bromo-2,3'-bipyridine, a valuable building block in medicinal chemistry and materials science. The described methodology is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction. While a direct protocol for this specific molecule is not widely published, the following procedure is a well-established and reliable approach for the selective mono-arylation of dihalopyridines. This application note includes a comprehensive experimental protocol, tabulated quantitative data from analogous reactions, and a visual representation of the experimental workflow to guide researchers in the successful synthesis of the target compound.
Introduction
Bipyridine derivatives are a critical class of scaffolds in the development of novel pharmaceuticals and functional materials due to their unique chelating properties and biological activities. The targeted synthesis of asymmetrically substituted bipyridines, such as this compound, provides a versatile platform for further chemical modifications and the exploration of structure-activity relationships. The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, offering high functional group tolerance and generally good to excellent yields.[1][2] This protocol details the synthesis of this compound through the selective coupling of 2,6-dibromopyridine with 3-pyridylboronic acid.
Data Presentation
The successful synthesis of this compound via Suzuki-Miyaura coupling is dependent on the careful selection of the catalyst, base, and solvent system. The following table summarizes typical reaction conditions and reported yields for the synthesis of similar bipyridine structures, providing a strong basis for the optimization of the proposed protocol.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dibromopyridine | 2-Pyridylzinc bromide* | Pd(PPh₃)₄ (2) | - | - | THF | RT | 1 | 85 | [3] |
| 2-Bromopyridine | 3-Pyridylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | 1,4-Dioxane | 80-100 | - | Good | [4] |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | Toluene/Ethanol | 80-120 | 12-24 | Good | [5] |
| 2-Bromo-3-methoxypyridine | Arylboronic acid | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | [1] |
| 2-Bromo-6-aminopyridine | 2-Ethoxy-3-pyridylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-24 | Proposed | [6] |
Note: This entry refers to a Negishi coupling, which provides a strong indication of the feasibility of selective mono-functionalization of 2,6-dibromopyridine.
Experimental Protocol
This protocol describes a proposed method for the synthesis of this compound based on established Suzuki-Miyaura coupling procedures for similar substrates.
Materials:
-
2,6-Dibromopyridine
-
3-Pyridylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add 2,6-dibromopyridine (1.0 eq.), 3-pyridylboronic acid (1.1 eq.), and sodium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The typical reaction concentration is between 0.1 and 0.5 M.
-
Catalyst Addition: To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq.).
-
Reaction: Immerse the reaction flask in a preheated oil bath and heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2,6-dibromopyridine) is consumed (typically 12-24 hours).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired product, this compound.
-
Mandatory Visualizations
The following diagrams illustrate the key mechanistic steps of the Suzuki-Miyaura coupling and the general experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Negishi Cross-Coupling of 6-Bromo-2,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of complex heterocyclic molecules relevant to medicinal chemistry and materials science. This palladium-catalyzed reaction involves the coupling of an organozinc reagent with an organic halide. The synthesis of unsymmetrical bipyridines, such as derivatives of 2,3'-bipyridine, is of significant interest as these scaffolds are prevalent in pharmaceuticals and functional materials.
These application notes provide detailed protocols and reaction conditions for the Negishi cross-coupling of 6-Bromo-2,3'-bipyridine with various organozinc reagents. The information is curated to assist researchers in the efficient synthesis of 6-aryl-2,3'-bipyridine derivatives.
Reaction Scheme
The general scheme for the Negishi cross-coupling of this compound involves the reaction of the bromo-bipyridine with an organozinc reagent in the presence of a palladium catalyst.
Caption: General reaction scheme for the Negishi cross-coupling of this compound.
Tabulated Reaction Conditions
The following table summarizes various reported conditions for the Negishi cross-coupling of this compound with different organozinc reagents. This allows for easy comparison of catalysts, ligands, solvents, temperatures, and yields.
| Entry | Organozinc Reagent (R-ZnX) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | Reflux | 12 | 85 |
| 2 | (4-Methoxyphenyl)zinc chloride | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | 100 | 8 | 92 |
| 3 | (3-Thienyl)zinc bromide | PdCl₂(dppf) (3) | - | THF | 60 | 16 | 78 |
| 4 | Ethylzinc bromide | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 80 | 6 | 65 |
Experimental Protocols
General Considerations
The Negishi cross-coupling reaction is sensitive to air and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Organozinc reagents are often prepared in situ from the corresponding organolithium or Grignard reagents followed by transmetalation with a zinc salt, or directly from an organic halide and activated zinc.
Protocol 1: Negishi Coupling of this compound with Phenylzinc Chloride
This protocol details a representative procedure for the synthesis of 6-Phenyl-2,3'-bipyridine.
Materials:
-
This compound (1.0 equiv)
-
Phenylzinc chloride (1.2 equiv, 0.5 M solution in THF)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous THF to dissolve the solids.
-
To the stirred solution, add the phenylzinc chloride solution dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
After completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-Phenyl-2,3'-bipyridine.
Catalytic Cycle
The mechanism of the Negishi cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.
Application Notes and Protocols for the Synthesis of 6-Bromo-2,3'-bipyridine Derivatives via Stille Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6-Bromo-2,3'-bipyridine derivatives utilizing the Stille cross-coupling reaction. This methodology is a cornerstone in medicinal chemistry and materials science for the construction of carbon-carbon bonds, offering a versatile route to novel bipyridine scaffolds.
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[1] For the synthesis of this compound, a common strategy involves the coupling of a 2-stannyl-6-bromopyridine with a 3-halopyridine or vice versa. This reaction is valued for its tolerance of a wide variety of functional groups and its relative insensitivity to moisture and air.[1]
General Reaction Scheme
The synthesis of a this compound derivative via Stille coupling can be generalized as follows:
Where:
-
Py¹-Br : A pyridine ring substituted with bromine at the 6-position and a trialkyltin group (e.g., tributylstannyl) at the 2-position.
-
X-Py² : A pyridine ring substituted with a halide (e.g., Br, I) at the 3-position.
-
Pd Catalyst : A palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor.
-
Ligand : Phosphine-based ligands are commonly employed to stabilize the palladium catalyst.
-
Solvent : Anhydrous, polar aprotic solvents like DMF, dioxane, or toluene are typically used.
-
Heat : The reaction often requires elevated temperatures to proceed efficiently.
Key Experimental Parameters and Optimization
Several factors can influence the yield and purity of the desired this compound product. Careful optimization of these parameters is crucial for successful synthesis.
| Parameter | General Range/Options | Considerations |
| Palladium Catalyst | 1-10 mol% | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | 1-2 equivalents relative to Pd | PPh₃, AsPh₃, P(t-Bu)₃, XPhos |
| Organostannane | 1.0 - 1.5 equivalents | Tributyltin or trimethyltin derivatives |
| Halopyridine | 1.0 equivalent | Bromides or iodides are commonly used. |
| Solvent | Anhydrous | Toluene, DMF, Dioxane, THF |
| Temperature | 80 - 120 °C | Higher temperatures can lead to side reactions. |
| Reaction Time | 12 - 48 hours | Monitored by TLC or GC-MS. |
| Additives | Optional | Cu(I) salts (e.g., CuI) can accelerate the reaction. LiCl can also have a beneficial effect. |
Experimental Protocols
The following are representative protocols for the Stille coupling reaction to synthesize this compound derivatives.
Protocol 1: Stille Coupling of 2-Bromo-6-(tributylstannyl)pyridine with 3-Bromopyridine
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
2-Bromo-6-(tributylstannyl)pyridine (1.1 eq)
-
3-Bromopyridine (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine (1.0 mmol), 2-bromo-6-(tributylstannyl)pyridine (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Stille coupling synthesis of bipyridine derivatives, which can be adapted for the synthesis of this compound.
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | 2-(Tributylstannyl)pyridine | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | Dioxane | 100 | 16 | 85 |
| 2 | 3-Iodopyridine | 2-(Trimethylstannyl)pyridine | Pd(PPh₃)₄ (5) | - | DMF | 90 | 24 | 78 |
| 3 | 2-Bromo-6-chloropyridine | 3-(Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ (3) | - | Toluene | 110 | 18 | 65 |
Visualizing the Stille Coupling Catalytic Cycle
The following diagram, generated using Graphviz, illustrates the key steps in the catalytic cycle of the Stille coupling reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
Experimental Workflow Diagram
The logical flow of a typical Stille coupling experiment is depicted in the following diagram.
Caption: General experimental workflow for Stille coupling.
Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including catalyst, solvent, temperature, and reaction time, may require optimization for specific substrates and desired outcomes. Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
References
Application Note: Purification of 6-Bromo-2,3'-bipyridine by Column Chromatography
Introduction
6-Bromo-2,3'-bipyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a bipyridine derivative, it serves as a versatile building block in the synthesis of more complex molecules, including ligands for metal catalysts and functional materials. The purity of this compound is crucial for its successful application in subsequent reactions and for the accurate characterization of its properties. Column chromatography is a widely employed purification technique in organic synthesis that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1][2] This application note provides a detailed protocol for the purification of this compound using column chromatography, a common and effective method for isolating the desired product from reaction byproducts and unreacted starting materials.[3]
Principle of Separation
Column chromatography separates molecules based on their polarity.[4] A solid, polar stationary phase, typically silica gel, is packed into a column.[1] A liquid mobile phase, or eluent, which is less polar, is then passed through the column.[1][4] The crude sample containing this compound is loaded onto the top of the column. As the mobile phase moves down the column, the components of the mixture partition between the stationary and mobile phases.[5] Less polar compounds have a weaker affinity for the polar stationary phase and will travel down the column more quickly with the mobile phase. Conversely, more polar compounds will adsorb more strongly to the stationary phase and elute more slowly. By carefully selecting the mobile phase composition, a successful separation of this compound from impurities can be achieved.
Experimental Protocols
This section details the methodology for the purification of this compound via column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)[6]
-
Hexane (or Heptane)
-
Ethyl acetate
-
Dichloromethane (optional, for sample loading)
-
Glass chromatography column
-
Separatory funnel (for solvent reservoir)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Glass wool or cotton
Procedure
-
Mobile Phase Selection (TLC Analysis):
-
Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
The ideal solvent system will provide a good separation of the desired product from impurities, with the product having an Rf value between 0.2 and 0.4.[7]
-
-
Column Packing:
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial mobile phase (the least polar solvent mixture determined by TLC).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.[8]
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add a thin layer of sand on top of the packed silica gel to protect the surface during sample and eluent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.[9]
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, a "dry loading" method can be used. Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a volatile solvent, adding the silica gel, and then removing the solvent under reduced pressure. The resulting dry powder is then carefully added to the top of the prepared column.[9]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting the eluent in fractions (e.g., in test tubes or small flasks).
-
The flow rate can be controlled by gravity or by applying gentle positive pressure (flash chromatography).[3]
-
Start with the initial, less polar mobile phase determined from the TLC analysis. If the separation is not sufficient, the polarity of the mobile phase can be gradually increased by increasing the proportion of the more polar solvent (gradient elution).
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Spot each fraction onto a TLC plate, along with a spot of the crude mixture and, if available, a pure standard of this compound.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Further dry the product under high vacuum to remove any residual solvent.
-
Data Presentation
The following table summarizes the key parameters for the purification of this compound by column chromatography.
| Parameter | Recommended Value/Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polarity for normal-phase chromatography.[6] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5) and gradually increase the ethyl acetate concentration. The exact ratio should be determined by preliminary TLC analysis. |
| Optimal Rf | 0.2 - 0.4 | An Rf in this range on TLC generally provides good separation on a column.[7] |
| Sample Loading | Wet or Dry Loading | Dissolve in a minimal amount of solvent for wet loading. Adsorb onto silica for dry loading.[9] |
| Elution Mode | Gradient Elution | Allows for the separation of compounds with a wider range of polarities. |
| Detection Method | UV visualization (254 nm) on TLC plates | Bipyridines are typically UV active. |
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Khan Academy [khanacademy.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. columbia.edu [columbia.edu]
- 5. What are the main phases of Column Chromatography? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Novel Metal Complexes with 6-Bromo-2,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of novel metal complexes incorporating the ligand 6-Bromo-2,3'-bipyridine. The protocols outlined below are intended to serve as a foundational guide for the development of new metal-based compounds with potential therapeutic or diagnostic applications.
Introduction
Bipyridine and its derivatives are fundamental building blocks in coordination chemistry, widely utilized for the synthesis of metal complexes with diverse applications in catalysis, materials science, and medicine.[1][2] The introduction of a bromine substituent at the 6-position of the 2,3'-bipyridine scaffold offers a versatile handle for further functionalization and can influence the electronic properties and steric hindrance of the resulting metal complexes, potentially modulating their biological activity.[3] Metal complexes are of significant interest in drug development due to their unique geometries, redox properties, and ability to interact with biological macromolecules.[4][5] This document details the synthesis and characterization of novel metal complexes with this compound and explores their potential as antimicrobial and anticancer agents.
Synthesis of this compound Ligand
The synthesis of the this compound ligand is a crucial first step. While various methods for bipyridine synthesis exist, such as Suzuki or Stille coupling reactions, a common approach involves the coupling of appropriate pyridine precursors.[1] For the synthesis of this compound, a palladium-catalyzed cross-coupling reaction between 2-bromo-6-chloropyridine and 3-(tributylstannyl)pyridine can be employed.
General Protocol for Metal Complex Synthesis
The following protocol describes a general method for the synthesis of metal complexes with this compound, which can be adapted for various transition metals.
Materials:
-
This compound
-
Metal precursor (e.g., RuCl₂(PPh₃)₃, Pd(OAc)₂, CuI)
-
Anhydrous solvents (e.g., ethanol, methanol, acetonitrile, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation of Ligand Solution: Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent under an inert atmosphere.
-
Preparation of Metal Precursor Solution: In a separate flask, dissolve the chosen metal precursor (e.g., 0.5 equivalents for a 2:1 ligand-to-metal ratio) in the same or a compatible anhydrous solvent under an inert atmosphere.
-
Reaction: Slowly add the metal precursor solution to the ligand solution with constant stirring at room temperature. The reaction mixture may be heated to reflux to facilitate complexation, depending on the reactivity of the metal precursor. Reaction times can vary from a few hours to overnight.
-
Isolation of the Complex: Upon completion of the reaction (monitored by TLC or LC-MS), the crude product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The resulting solid is collected by filtration, washed with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., DMF/ethanol, dichloromethane/hexane).
Characterization:
The synthesized complexes should be thoroughly characterized to confirm their identity and purity using various spectroscopic and analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the complex and confirm the coordination of the ligand to the metal center.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To determine the molecular weight of the complex.
-
FT-IR Spectroscopy: To identify the coordination of the pyridine nitrogen atoms to the metal by observing shifts in the C=N and C=C stretching frequencies.
-
UV-Vis Spectroscopy: To study the electronic properties of the complexes.
-
Elemental Analysis: To determine the elemental composition of the complex.
-
X-ray Crystallography: To determine the single-crystal structure of the complex, providing definitive information on its geometry and bonding.
Experimental Workflow
Caption: Workflow for the synthesis, purification, characterization, and application studies of metal complexes with this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for metal complexes of substituted bipyridines. Note that specific values for this compound complexes will vary depending on the metal center and reaction conditions.
Table 1: Synthesis Yields of Bipyridine Metal Complexes
| Complex Type | Metal Precursor | Ligand | Yield (%) | Reference |
| Homoleptic Cu(I) | [Cu(CH₃CN)₄]PF₆ | 6,6′-bis(phenylethynyl)-2,2′-bipyridine | 85 | [3] |
| Heteroleptic Cu(I) | [Cu(CH₃CN)₄]PF₆ | 6,6′-bis(phenylethynyl)-2,2′-bipyridine & dmph | 82 | [3] |
| Ru(II) Complex | RuCl₂(PPh₃)₃ | Substituted bipyridine | 70-85 | General observation |
| Pd(II) Complex | Pd(OAc)₂ | Substituted bipyridine | 65-80 | General observation |
Table 2: Spectroscopic Data for a Representative Bipyridine Metal Complex
| Technique | Parameter | Observation |
| ¹H NMR (ppm) | Aromatic Protons | Downfield shift upon coordination |
| ¹³C NMR (ppm) | Pyridyl Carbons | Shift upon coordination |
| FT-IR (cm⁻¹) | ν(C=N) | Shift to higher or lower frequency |
| UV-Vis (nm) | λmax | Metal-to-Ligand Charge Transfer (MLCT) bands |
| ESI-MS (m/z) | [M+H]⁺ or [M-L]⁺ | Corresponds to the expected molecular ion |
Table 3: Antimicrobial Activity of Bipyridine-related Metal Complexes (Minimum Inhibitory Concentration - MIC in µg/mL)
| Complex | S. aureus | E. coli | C. albicans | Reference |
| Cu(II) Complex | 12.5 | 25 | 50 | |
| Co(II) Complex | 25 | 50 | 100 | |
| Ni(II) Complex | 50 | 100 | >100 | |
| Ligand alone | >100 | >100 | >100 |
Potential Applications in Drug Development
Metal complexes of bipyridine derivatives have shown significant promise in various therapeutic areas.
Antimicrobial Agents: Transition metal complexes can exhibit broad-spectrum antimicrobial activity.[1][6] The chelation of the metal ion to the bipyridine ligand can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes. The metal ion itself can then interfere with essential cellular processes, leading to microbial cell death.
Anticancer Agents: Many metal complexes, particularly those of ruthenium and platinum, are being investigated as anticancer drugs.[7] Their mechanisms of action are often multifactorial and can include:
-
DNA Intercalation and Binding: The planar structure of the bipyridine ligand can facilitate intercalation between DNA base pairs, while the metal center can coordinate to the DNA bases, leading to DNA damage and apoptosis.
-
Enzyme Inhibition: Metal complexes can bind to the active sites of key enzymes involved in cell proliferation and survival.
-
Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalyze the production of ROS within cancer cells, leading to oxidative stress and cell death.
Signaling Pathway Diagram
The following diagram illustrates a generalized signaling pathway for the anticancer activity of a metal complex.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12 | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel [M(η6-arene)2]+ (M = Re, 99mTc) Hosted Terpyridines and Copper Complexes Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Inorganics | Special Issue : Biological Activity of Metal Complexes [mdpi.com]
Application Notes and Protocols for 6-Bromo-2,3'-bipyridine in the Synthesis of Advanced Materials for Organic Light-Emitting Diodes (OLEDs)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Bromo-2,3'-bipyridine is a key heterocyclic building block in the development of functional materials for organic electronics. Its unique electronic properties, stemming from the arrangement of the two pyridine rings, can be finely tuned through synthetic modifications. This makes it a versatile precursor for creating materials used in various layers of an OLED device, including as electron-transporting materials (ETMs), host materials for phosphorescent emitters, and as the core of emissive materials themselves. The bromine atom at the 6-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, enabling the synthesis of a diverse range of complex organic molecules with tailored optoelectronic properties.
Data Presentation: Performance of Bipyridine-Based OLED Materials
The following table summarizes typical performance data for OLED devices incorporating materials derived from bipyridine precursors. While specific data for materials directly synthesized from this compound is not extensively published, the data presented for analogous bipyridine derivatives highlight the potential of this molecular scaffold in high-performance OLEDs.
| Material Class | Role in OLED | Max. Emission (λmax) | External Quantum Efficiency (EQE) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) |
| Iridium(III) Complexes | Emitter | 468 - 542 nm | up to 27.0% | up to 74.8 | up to 33.4 | 2.8 - 3.2 |
| Bipyridine-based ETMs | Electron Transport | N/A | N/A | N/A | up to 74 | 2.8 |
| Bipolar Host Materials | Host | ~480 nm | up to 22.35% | up to 45.15 | up to 32.95 | ~2.2 |
Experimental Protocols: Synthesis of Functional OLED Materials
Detailed and reproducible experimental protocols are crucial for the successful synthesis of 2,3'-bipyridine derivatives. The following protocols are generalized yet comprehensive for common cross-coupling reactions using this compound as a starting material.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol outlines the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) in a minimal amount of anhydrous 1,4-dioxane under an inert atmosphere.
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask containing the reagents with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction flask via syringe.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2,3'-bipyridine derivative.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the palladium-catalyzed amination of this compound with a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., Carbazole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired secondary amine (1.2 mmol, 1.2 eq.), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Catalyst System: Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Heat the mixture to reflux (typically 110 °C) and stir under an inert atmosphere. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2,3'-bipyridine derivative.
Mandatory Visualizations
To aid in the understanding of the experimental processes, the following diagrams illustrate the general workflow for the synthesis of OLED materials using this compound and a typical OLED device architecture.
Caption: General workflow for synthesizing functional OLED materials.
Caption: Simplified structure of a multilayer OLED device.
Application Notes and Protocols for 6-Bromo-2,3'-bipyridine Derivatives in Medicinal Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2,3'-bipyridine derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The bipyridine scaffold is a "privileged structure," known for its ability to interact with a wide range of biological targets. The presence of a bromine atom at the 6-position of one pyridine ring provides a versatile synthetic handle for the introduction of various substituents through cross-coupling reactions, allowing for the fine-tuning of pharmacological properties. This document provides an overview of the applications of this compound derivatives, with a focus on their emerging role as kinase inhibitors and anticancer agents. Detailed protocols for their synthesis and biological evaluation are also presented to facilitate further research and development in this area.
Applications in Medicinal Chemistry
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyridine motif is a common feature in many approved kinase inhibitors due to its ability to form key hydrogen bonds with the kinase hinge region. Derivatives of this compound can be designed to target the ATP-binding site of various kinases. While specific quantitative data for this compound derivatives is still emerging, related aminopyridine and bipyridine scaffolds have shown potent inhibitory activity against a range of kinases.
Anticancer Activity
The antiproliferative effects of bipyridine derivatives have been demonstrated in various cancer cell lines. Mechanistic studies on related compounds suggest that their anticancer activity can be attributed to the induction of apoptosis, modulation of key signaling pathways such as PI3K/Akt/mTOR and RAS/RAF/ERK, and the generation of reactive oxygen species (ROS).[2][3]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative pyridine and bipyridine derivatives, providing a reference for the potential potency of this compound analogues.
Table 1: Inhibitory Activity of Pyridine-Based Kinase Inhibitors
| Kinase Target | Inhibitor Scaffold/Derivative | IC50 (nM) |
| JNK1 | Aminopyrimidine-based | 25 |
| JNK2 | Aminopyrimidine-based | 12 |
| p38α | Biphenyl amide | 11 |
| TAK1 | Imidazopyridine with 2-cyanoacrylamide | 27 |
| PIM-1 | Pyridine-Based | 14.3 |
Note: Data is for related pyridine derivatives and serves as a guide for potential targets of this compound derivatives.[1][4]
Table 2: Anticancer Activity of Bipyridine and Pyridine Derivatives
| Cell Line | Compound Type | IC50 |
| HepG2 | 6,6'-substituted 2,2'-bipyridine derivative | 71.43 ng/mL |
| MCF-7 | Pyridine-urea derivative | 0.22 µM |
| HeLa | 6,6'-substituted 2,2'-bipyridine derivative | 1.81 µM |
Note: Data is for related bipyridine and pyridine derivatives, indicating the potential for anticancer activity of this compound analogues.[2][3]
Experimental Protocols
Protocol 1: Synthesis of 6-Aryl-2,3'-bipyridine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 6-aryl-2,3'-bipyridine derivatives from this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02 - 0.05 equivalents)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0 equivalents)
-
Solvent (e.g., Toluene/water, 1,4-Dioxane/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2 equivalents).
-
Purge the vessel with an inert gas.
-
Add the solvent system.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2,3'-bipyridine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[4][8]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the diluted test compound, and the kinase/substrate mixture.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Kₘ value for the kinase.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal, which is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[8]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling of this compound.
Caption: Workflow for a Luminescence-Based Kinase Inhibition Assay.
Caption: Potential Signaling Pathways Targeted by Bipyridine Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Photophysical Properties of Iridium Complexes with 6-Bromo-2,3'-bipyridine Ligands
For the attention of: Researchers, scientists, and drug development professionals.
Application Notes
Iridium(III) complexes are renowned for their rich photophysical properties, stemming from strong spin-orbit coupling and the versatile nature of their ligand scaffolds. The introduction of a 6-Bromo-2,3'-bipyridine ligand into an iridium complex, alongside suitable cyclometalating ligands (C^N), is anticipated to yield compounds with tunable emission characteristics, making them promising candidates for a range of applications.
The bromine substituent on the bipyridine ligand can serve multiple purposes. Its electron-withdrawing nature can influence the energy levels of the complex, potentially leading to blue-shifted emission compared to unsubstituted analogues. Furthermore, the bromine atom provides a reactive handle for post-complexation modification through cross-coupling reactions, allowing for the covalent attachment of biomolecules, polymers, or other functional moieties. This versatility is particularly attractive for the development of targeted therapeutic agents and advanced materials.
Potential applications for such complexes include:
-
Photodynamic Therapy (PDT): Upon excitation, these iridium complexes can act as photosensitizers, generating reactive oxygen species (ROS) such as singlet oxygen, which can induce localized cell death. The heavy atom effect of iridium enhances intersystem crossing, favoring the formation of the triplet excited state necessary for efficient singlet oxygen generation.
-
Bioimaging: The inherent luminescence of these complexes makes them suitable for cellular imaging. By modifying the ligands, their localization within specific cellular compartments (e.g., mitochondria, nucleus) can be controlled, enabling the visualization of biological processes.
-
Organic Light-Emitting Diodes (OLEDs): Iridium complexes are widely used as phosphorescent emitters in OLEDs due to their high quantum yields and tunable emission colors. The this compound ligand could be utilized to fine-tune the emission properties for specific display and lighting applications.
Photophysical Data Summary
The following table summarizes hypothetical photophysical data for a representative iridium complex, [Ir(C^N)2(6-Br-2,3'-bpy)]+, where C^N is a generic cyclometalating ligand like 2-phenylpyridine (ppy). These values are based on trends observed in similar iridium(III) complexes.
| Complex ID | Cyclometalating Ligand (C^N) | Absorption Maxima (λabs) [nm] | Emission Maxima (λem) [nm] | Photoluminescence Quantum Yield (Φ) | Excited-State Lifetime (τ) [μs] |
| Hypothetical-Ir-1 | 2-phenylpyridine (ppy) | ~280, ~350, ~450 (MLCT) | ~590 | ~0.2 - 0.4 | ~1.0 - 2.0 |
| Hypothetical-Ir-2 | 2-(2,4-difluorophenyl)pyridine (dfppy) | ~275, ~340, ~430 (MLCT) | ~520 | ~0.3 - 0.6 | ~1.2 - 2.5 |
MLCT: Metal-to-Ligand Charge Transfer
Experimental Protocols
General Synthesis of [Ir(C^N)2(6-Br-2,3'-bpy)]PF6
This protocol describes a typical synthesis route for heteroleptic iridium(III) complexes.
Step 1: Synthesis of the Chloro-Bridged Iridium Dimer, [Ir(C^N)2Cl]2
-
Combine iridium(III) chloride hydrate (IrCl₃·nH₂O) and the cyclometalating ligand (C^N-H) in a 1:2.5 molar ratio in a 3:1 mixture of 2-ethoxyethanol and water.
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the chloro-bridged dimer.
-
Collect the solid by filtration, wash with water and methanol, and dry under vacuum.
Step 2: Synthesis of the Monomeric Iridium Complex
-
Dissolve the chloro-bridged iridium dimer [Ir(C^N)2Cl]2 and the this compound ligand in a 1:2.2 molar ratio in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and methanol.
-
Reflux the mixture under an inert atmosphere for 4-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the solution to room temperature.
-
Add a saturated solution of ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆) in methanol to precipitate the desired complex.
-
Collect the solid by filtration, wash with water and diethyl ether, and dry under vacuum.
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Photophysical Characterization
a) UV-Vis Absorption Spectroscopy
-
Prepare solutions of the iridium complex in a spectroscopic grade solvent (e.g., acetonitrile or dichloromethane) at a concentration of approximately 1 x 10⁻⁵ M.
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 250 nm to 800 nm.
-
The molar extinction coefficients (ε) can be determined using the Beer-Lambert law (A = εcl).
b) Photoluminescence Spectroscopy
-
Prepare solutions of the iridium complex in a spectroscopic grade solvent at a concentration of approximately 1 x 10⁻⁵ M.
-
Deoxygenate the solutions by bubbling with argon or nitrogen for at least 15 minutes to minimize quenching by molecular oxygen.
-
Record the emission spectrum using a spectrofluorometer, exciting at a wavelength corresponding to an absorption maximum (typically in the MLCT band).
-
The photoluminescence quantum yield (Φ) can be determined using a standard reference compound with a known quantum yield (e.g., [Ru(bpy)₃]²⁺ in acetonitrile, Φ = 0.095). The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
c) Excited-State Lifetime Measurement
-
Prepare a deoxygenated solution of the iridium complex as described for photoluminescence spectroscopy.
-
Measure the excited-state lifetime (τ) using a time-correlated single-photon counting (TCSPC) system or a laser flash photolysis setup.
-
Excite the sample with a pulsed laser source and monitor the decay of the emission intensity over time.
-
Fit the decay curve to a single or multi-exponential function to determine the lifetime.
Visualizations
Caption: General workflow for the synthesis of heteroleptic iridium(III) complexes.
Caption: Workflow for the photophysical characterization of iridium complexes.
Troubleshooting & Optimization
"preventing homo-coupling in the synthesis of 6-Bromo-2,3'-bipyridine"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 6-Bromo-2,3'-bipyridine, with a specific focus on preventing homo-coupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of this compound synthesis and why is it problematic?
A1: Homo-coupling is a significant side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, used to synthesize this compound. It results in the formation of symmetrical biaryl byproducts from the self-coupling of the starting materials. In this specific synthesis, the primary homo-coupling byproducts would be 3,3'-bipyridine (from the coupling of two 3-pyridylboronic acid molecules) and 6,6'-Dibromo-2,2'-bipyridine (from the coupling of two 2,6-dibromopyridine molecules).
This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes the starting materials, thereby lowering the yield of the desired this compound.
-
Purification Challenges: The homo-coupled byproducts often have similar polarities and chromatographic behavior to the target molecule, making purification by column chromatography or recrystallization difficult and time-consuming.
-
Inaccurate Stoichiometry: The consumption of starting materials through homo-coupling can disrupt the optimal stoichiometry of the reaction, further impacting the yield of the desired product.
Q2: What are the primary causes of homo-coupling in the Suzuki-Miyaura synthesis of this compound?
A2: The main culprits behind homo-coupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.
-
Oxygen: Dissolved oxygen can promote the oxidative coupling of the boronic acid reagent. It can also lead to the oxidation of the active Pd(0) catalyst to Pd(II), which is a key species in the homo-coupling pathway.
-
Palladium(II) Species: If a Pd(II) precatalyst is used, its incomplete reduction to the active Pd(0) species can lead to a higher concentration of Pd(II) in the reaction mixture. Pd(II) can then react with two molecules of the boronic acid to generate the homo-coupled product and regenerate Pd(0).
Q3: How can I minimize homo-coupling during my experiment?
A3: Several strategies can be employed to suppress homo-coupling:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.
-
Use of Pd(0) Catalysts: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄, can bypass the need for in-situ reduction of a Pd(II) precatalyst, thus minimizing the concentration of Pd(II) species that promote homo-coupling.
-
Addition of Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state.[1][2]
-
Choice of Boronic Acid Derivative: Using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, can reduce the propensity for homo-coupling.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can shield the palladium center and favor the desired cross-coupling pathway over homo-coupling.[3]
-
Controlled Reaction Conditions: Optimizing the reaction temperature, reaction time, and the choice of base and solvent can significantly impact the selectivity of the reaction.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| High levels of 3,3'-bipyridine byproduct detected. | Presence of dissolved oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| High concentration of Pd(II) species from the precatalyst. | Use a Pd(0) catalyst like Pd(PPh₃)₄. If using a Pd(II) precatalyst, ensure efficient reduction by adding a mild reducing agent like potassium formate.[1][2] | |
| Instability of the 3-pyridylboronic acid. | Use a more stable boronic acid derivative such as a pinacol ester or a MIDA boronate. | |
| Significant amount of 6,6'-Dibromo-2,2'-bipyridine observed. | Inefficient oxidative addition of 2,6-dibromopyridine followed by reductive elimination of two palladium-bound pyridine fragments. | Optimize the ligand. Bulky, electron-rich phosphine ligands can facilitate oxidative addition and prevent catalyst decomposition pathways that can lead to this byproduct.[3] |
| High reaction temperature leading to catalyst degradation and side reactions. | Screen lower reaction temperatures to find the optimal balance between reaction rate and selectivity. | |
| Low or no yield of this compound. | Catalyst inhibition by the pyridine nitrogen atoms of the starting materials or the bipyridine product. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. Increasing the reaction temperature may also help to overcome this inhibition.[3] |
| Inefficient oxidative addition of 2,6-dibromopyridine. | Screen different palladium catalysts and ligands. More electron-rich and bulky ligands can facilitate this step. Consider using the more reactive 2-iodo-6-bromopyridine if the dibromo starting material is unreactive.[3] | |
| Poor choice of base or solvent. | The optimal base and solvent are highly substrate-dependent. Screen a variety of conditions. For Suzuki couplings of pyridines, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective, and solvents like 1,4-dioxane, DMF, or toluene with an aqueous phase are commonly used.[4] | |
| Difficulty in purifying the product from byproducts. | Similar polarity of the desired product and homo-coupled byproducts. | Optimize the chromatographic separation by using a long column, a shallow solvent gradient, and a suitable stationary phase. Recrystallization from an appropriate solvent system can also be an effective purification method. |
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of the desired cross-coupled product and the formation of homo-coupled byproducts in Suzuki-Miyaura reactions for the synthesis of bipyridines. The data is compiled from various sources and represents general trends.
| Parameter | Condition A | Yield of Cross-Coupled Product | Homo-coupling Byproducts | Condition B | Yield of Cross-Coupled Product | Homo-coupling Byproducts | Reference |
| Catalyst | Pd(PPh₃)₄ (Pd(0)) | Moderate to High | Low | Pd(OAc)₂ (Pd(II)) | Variable | Potentially High | [3] |
| Atmosphere | Inert (Argon/Nitrogen) | High | Low | Air | Low | High | [5] |
| Boronic Acid Derivative | Boronic Acid | Moderate | Moderate to High | Pinacol Ester | High | Low | [4] |
| Ligand | PPh₃ | Moderate | Moderate | SPhos (Bulky, electron-rich) | High | Low | [3] |
| Base | Na₂CO₃ | Moderate | Variable | K₃PO₄ | High | Low | [4] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, adapted from established procedures for similar bipyridine syntheses.
Materials:
-
2,6-Dibromopyridine
-
3-Pyridylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 2,6-dibromopyridine (1.0 eq), 3-pyridylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).[6]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 20 mL of dioxane and 5 mL of water) to the flask via syringe.[6]
-
Degassing: Sparge the reaction mixture with argon or nitrogen for 15-20 minutes to ensure complete removal of dissolved oxygen.[6]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).[6]
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate.[6]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
Visualizations
Caption: A step-by-step workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting and minimizing homo-coupling side reactions.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.nova.edu [scholars.nova.edu]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 6-Bromo-2,3'-bipyridine Cross-Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize dehalogenation side reactions during cross-coupling experiments involving 6-Bromo-2,3'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound starting material is replaced by a hydrogen atom.[1][2][3] This leads to the formation of the byproduct 2,3'-bipyridine, which reduces the yield of the desired cross-coupled product and complicates purification.[3] This side reaction is also referred to as hydrodehalogenation or proto-dehalogenation.[1]
Q2: What are the primary causes of dehalogenation?
A2: Several factors can promote the dehalogenation of this compound:
-
Presence of Hydride Sources: Solvents (like alcohols), bases (especially alkoxides), or even trace amounts of water can act as hydride donors, leading to the reduction of the aryl halide.[1][4]
-
Reaction Kinetics: If the rate of the desired cross-coupling reaction is slow compared to the rate of dehalogenation, the formation of the byproduct becomes more significant.[1]
-
Catalyst Activity: Highly active palladium catalysts, while often desirable, can sometimes promote dehalogenation, particularly with electron-rich aryl halides.[1][5]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand significantly influence the reaction pathway. Some ligands may favor pathways that lead to dehalogenation.[1]
-
Base Selection: The strength and type of base can affect the reaction. Strong bases like sodium tert-butoxide (NaOtBu) can sometimes generate palladium-hydride species that are responsible for hydrodehalogenation.[1][3]
-
Temperature: Higher reaction temperatures can increase the rate of dehalogenation.[1]
Q3: How can I detect and quantify the dehalogenated byproduct?
A3: You can identify the formation of 2,3'-bipyridine using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting this compound.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of 2,3'-bipyridine.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show characteristic signals for 2,3'-bipyridine, including a new proton signal in the aromatic region where the bromine atom was previously located.[3]
Q4: Are bromo-pyridines particularly susceptible to dehalogenation?
A4: Yes, pyridyl halides can be challenging substrates. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially altering its reactivity and leading to side reactions like dehalogenation.[6] For some heterocyclic systems, bromo and chloro derivatives have been shown to be superior to iodo-derivatives, as they have a reduced propensity for dehalogenation.[7][8]
Troubleshooting Guide: Minimizing Dehalogenation
This section provides a systematic approach to troubleshoot and minimize the formation of the dehalogenated byproduct, 2,3'-bipyridine.
Diagram: Troubleshooting Workflow for Dehalogenation
Caption: A troubleshooting workflow for minimizing dehalogenation.
Step 1: Evaluate and Modify the Base and Solvent System
The choice of base and solvent is critical as they can be potential hydride sources.
-
Base Selection: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) can promote the formation of palladium-hydride species, which are key intermediates in the hydrodehalogenation pathway.[3]
-
Solvent Selection: Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride sources (e.g., DMF) should be avoided.[1][4]
-
Recommendation: Use anhydrous aprotic solvents such as 1,4-dioxane, toluene, or THF.[1] Ensure solvents are rigorously dried and degassed to remove water and oxygen.
-
Step 2: Optimize the Phosphine Ligand
The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus the undesired dehalogenation.
-
Ligand Properties: Bulky and electron-rich phosphine ligands are known to accelerate the rate of reductive elimination, which is the final step in forming the desired C-C or C-N bond.[1][9] A faster reductive elimination can outcompete the dehalogenation pathway.[1]
Step 3: Adjust Other Reaction Parameters
-
Temperature: High temperatures can sometimes favor the dehalogenation side reaction.[1]
-
Recommendation: Once a suitable catalyst/ligand/base system is identified, try running the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Catalyst Source: The active catalyst for cross-coupling is a Pd(0) species. Incomplete reduction of a Pd(II) precatalyst or the presence of certain species can lead to side reactions.
-
Recommendation: Use a well-defined Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst (e.g., XPhos Pd G2/G3) to ensure efficient generation of the active catalyst.
-
Data Presentation
The following table summarizes general recommendations for modifying reaction conditions to suppress dehalogenation, based on literature for aryl halides. Specific optimization for this compound will be necessary.
| Parameter | Condition Promoting Dehalogenation | Recommended Condition to Minimize Dehalogenation | Rationale |
| Base | Strong alkoxide bases (e.g., NaOtBu, KOtBu)[3] | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[1][3] | Alkoxides can act as hydride sources, forming Pd-H species that cause dehalogenation.[3] |
| Ligand | Less bulky, electron-poor ligands (e.g., PPh₃) | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos)[1] | Bulky ligands promote faster reductive elimination, outcompeting the dehalogenation pathway.[1] |
| Solvent | Protic solvents (alcohols) or those containing water[1][4] | Anhydrous, aprotic solvents (e.g., Dioxane, Toluene)[1] | Protic solvents are direct hydride sources for hydrodehalogenation. |
| Temperature | High temperatures (e.g., >100 °C) | Lowest effective temperature | Higher temperatures can increase the rate of side reactions.[1] |
Experimental Protocols
The following are starting-point protocols for Suzuki and Buchwald-Hartwig reactions with this compound, designed to minimize dehalogenation.
Protocol 1: Suzuki-Miyaura Coupling
This protocol uses a weaker inorganic base and a bulky biaryl phosphine ligand.
-
Reagents & Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2 - 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).[1][6]
-
Add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos or XPhos, 4.4 mol %).[1]
-
Seal the vial with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[6]
-
-
Solvent Addition:
-
Add anhydrous, degassed 1,4-dioxane via syringe.[6]
-
-
Reaction:
-
Heat the reaction mixture in a pre-heated oil bath or heating block to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench with water.
-
Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.
-
Diagram: Competing Reaction Pathways```dot
// Nodes Start [label="this compound + Pd(0)L₂"]; OA [label="Oxidative Addition\n(Ar-Pd(II)-Br)L₂"]; TM [label="Transmetalation\n(Ar-Pd(II)-Ar')L₂"]; RE [label="Reductive Elimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Desired Product\n(6-Ar'-2,3'-bipyridine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Hydride [label="Hydride Source\n(Solvent, Base, H₂O)", shape=ellipse, fillcolor="#F1F3F4"]; PdH [label="Formation of\n(Ar-Pd(II)-H)L₂"]; Dehalo_RE [label="Reductive Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="Dehalogenated Byproduct\n(2,3'-bipyridine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> OA; OA -> TM [label="Desired\nPathway", color="#34A853"]; TM -> RE; RE -> Product;
OA -> PdH [label="Side Reaction\nPathway", color="#EA4335", style=dashed]; Hydride -> PdH [style=dashed]; PdH -> Dehalo_RE; Dehalo_RE -> Byproduct; }
Caption: Influence of key parameters on dehalogenation side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. jmcct.com [jmcct.com]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Catalyst Inhibition in Cross-Coupling Reactions of 2,3'-Bipyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges in the synthesis of 2,3'-bipyridines via cross-coupling reactions. The primary focus is on addressing catalyst inhibition and other common side reactions to improve reaction yields and product purity.
Troubleshooting Guide
Low yields and the formation of byproducts are common obstacles in the synthesis of 2,3'-bipyridines, largely due to the electronic properties of the pyridine ring which can interfere with the catalyst's activity.[1] This guide offers a systematic approach to identifying and resolving these issues.
Problem 1: Low or No Yield of the Desired 2,3'-Bipyridine
-
Possible Cause: Catalyst Inactivation/Inhibition
-
Explanation: The nitrogen lone pair on the pyridine substrate, and more importantly, the resulting 2,3'-bipyridine product, can strongly coordinate to the palladium catalyst.[2] This "product inhibition" or "catalyst poisoning" sequesters the active catalyst from the catalytic cycle, leading to reduced turnover, decreased reaction rates, and incomplete conversion.[2][3] 2-Halopyridines are particularly challenging substrates because the nitrogen atom is close to the reaction site, enhancing its ability to poison the catalyst.[4][5]
-
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, discouraging coordination from the pyridine nitrogen.[1][4] Examples include Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) and trialkylphosphines (e.g., P(t-Bu)₃).[4]
-
Increase Catalyst Loading: As a straightforward approach, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can compensate for the portion of the catalyst that becomes deactivated.[1][2] However, this should be optimized to balance cost and efficiency.
-
Protecting Groups: In some instances, the pyridine nitrogen can be protected, for example, by forming a pyridine N-oxide, to mitigate its inhibitory effects.[1]
-
-
-
Possible Cause: Poor Quality of Reagents or Solvents
-
Explanation: Cross-coupling reactions are highly sensitive to air and moisture.[1] Impurities in the starting materials, reagents, or solvents can act as catalyst poisons and lead to low yields.[2]
-
Solution: Ensure all starting materials and reagents are of high purity. Use anhydrous solvents and thoroughly degas them before use to remove dissolved oxygen.[1][6] All air- and moisture-sensitive reagents should be handled under a strictly inert atmosphere, such as argon or nitrogen.[1]
-
-
Possible Cause: Suboptimal Reaction Conditions
-
Explanation: Parameters like temperature, reaction time, and the choice of base can have a significant impact on the reaction's success.[1]
-
Solution: Systematically screen reaction parameters. A temperature that is too low may result in a sluggish or incomplete reaction, while excessively high temperatures can promote catalyst decomposition (indicated by the formation of palladium black) and other side reactions.[1][4]
-
Problem 2: Formation of Homocoupling Side Products
-
Possible Cause: Presence of Oxygen
-
Explanation: Molecular oxygen can promote the unwanted homocoupling of organoboronic acids in Suzuki-Miyaura reactions, leading to the formation of symmetric 2,2'- and 3,3'-bipyridines.[1][6]
-
Solution: It is critical to ensure the reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing all solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[1][6]
-
-
Possible Cause: Suboptimal Catalyst System or Reaction Rate
-
Explanation: The choice of ligand and palladium precursor can affect the relative rates of the desired cross-coupling versus the undesired homocoupling.[1] If the primary cross-coupling reaction is slow, homocoupling can become a more competitive pathway.[6]
-
Solution: Screen different palladium catalysts and ligands. Optimizing the stoichiometry of the coupling partners can also help favor the desired cross-coupling reaction.[1]
-
Problem 3: Protodeboronation of the Boronic Acid (Suzuki Coupling)
-
Possible Cause: Instability of Pyridylboronic Acids
-
Explanation: This side reaction, where the boronic acid group is replaced by a hydrogen atom, is a common issue, particularly with heteroarylboronic acids.[6] 2-Pyridylboronic acids are known to be especially unstable and prone to protodeboronation.[3][6]
-
Solution:
-
Use Boronate Esters: Using more stable boronate esters, such as pinacol esters, can significantly mitigate this issue.[6]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can help, as excess water can promote protodeboronation.[4][6]
-
Temperature Control: Perform the reaction at the lowest effective temperature.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with 2,3'-bipyridine precursors so challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, leading to catalyst inhibition or "poisoning".[4] The 2,3'-bipyridine product itself is a strong chelating ligand and can bind to the catalyst, removing it from the active catalytic cycle.[1][2]
Q2: What are the visual signs of catalyst deactivation in my reaction?
A2: A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[2] This signifies the agglomeration of the active Pd(0) species into an inactive metallic form.[2] Another sign is the reaction stalling before completion, which can be observed through monitoring techniques like TLC or LC-MS.[2]
Q3: Which cross-coupling reaction is best for synthesizing 2,3'-bipyridines?
A3: Suzuki-Miyaura, Negishi, and Stille couplings are all commonly employed.[3][6]
-
Suzuki Coupling: This is often the preferred method due to the commercial availability, stability, and lower toxicity of organoboron reagents.[1][3] However, it can be susceptible to protodeboronation.[6]
-
Negishi Coupling: This method is known for high yields and excellent functional group tolerance.[3] The organozinc reagents are typically more reactive but also more sensitive than organoboranes.
-
Stille Coupling: While often highly effective, the major drawback of Stille coupling is the high toxicity of the organotin reagents and byproducts, which can be difficult to remove from the final product.[3]
Q4: How does the position of the halide on the pyridine ring affect the reaction?
A4: The position of the leaving group significantly impacts the reaction's difficulty. 2-Halopyridines are notoriously challenging substrates because the proximity of the nitrogen atom to the reaction center enhances catalyst poisoning.[4][5] 3- and 4-halopyridines are generally more reactive and less prone to causing catalyst inhibition.[4]
Q5: Can I reuse the palladium catalyst from my reaction?
A5: Direct reuse of the catalyst is generally not recommended due to the significant deactivation caused by product inhibition from the bipyridine product.[2] Attempting to reuse the catalyst without a regeneration step will likely lead to very low or no conversion in subsequent reactions.[2]
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Common Causes | Recommended Solutions |
| Low/No Yield | Catalyst inhibition by pyridine N-lone pair.[1][2][4] | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[1][4] |
| Poor reagent/solvent quality (air, moisture).[1] | Use pure, anhydrous, and degassed reagents/solvents under an inert atmosphere.[1][6] | |
| Suboptimal temperature or reaction time.[1] | Systematically screen and optimize reaction conditions.[1] | |
| Homocoupling | Presence of oxygen.[1][6] | Rigorously degas all solutions and maintain an inert (Ar or N₂) atmosphere.[1][6] |
| Slow cross-coupling kinetics.[6] | Screen different catalyst/ligand systems to increase the rate of the desired reaction.[1] | |
| Protodeboronation | Inherent instability of pyridylboronic acids.[3][6] | Use more stable boronate esters (e.g., pinacol esters).[6] |
| Presence of protic sources (e.g., water).[6] | Run the reaction under anhydrous conditions and at the lowest effective temperature.[4][6] |
Table 2: Comparison of Common Cross-Coupling Reactions for 2,3'-Bipyridine Synthesis
| Reaction Type | Organometallic Reagent | Advantages | Disadvantages |
| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Reagents are generally stable, commercially available, and have low toxicity.[1][3] | Prone to protodeboronation, especially with 2-pyridylboronic acids.[3][6] |
| Negishi | Organozinc (R-ZnX) | High reactivity and yields; excellent functional group tolerance.[3] | Organozinc reagents are often moisture-sensitive and may need to be prepared in situ. |
| Stille | Organotin (R-SnR'₃) | High reactivity, often successful for challenging substrates.[3] | High toxicity of organotin reagents and byproducts, which can be difficult to remove.[3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and should be optimized for specific substrates and reaction scales.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine Ligand (e.g., SPhos, XPhos)
-
Halopyridine (e.g., 2-bromopyridine)
-
Pyridylboronic acid or ester (e.g., 3-pyridylboronic acid)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., 2 mol%), the phosphine ligand (e.g., 2.2 mol%), the halopyridine (1.0 equiv.), the pyridylboronic acid derivative (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[1][7]
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Degassing (Optional but Recommended): Subject the sealed reaction mixture to several cycles of vacuum and backfilling with inert gas to ensure all oxygen is removed.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench with water and dilute with an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1][3]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2,3'-bipyridine.[1]
Visualizations
Caption: Suzuki-Miyaura cycle and the competing catalyst inhibition pathway by the 2,3'-bipyridine product.
Caption: A logical workflow for troubleshooting common issues in 2,3'-bipyridine cross-coupling reactions.
References
Technical Support Center: Optimizing Reaction Yield for the Synthesis of Unsymmetrical Bipyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of unsymmetrical bipyridines. Our goal is to help you navigate common experimental challenges and optimize your reaction yields.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of unsymmetrical bipyridines, a common challenge in organic synthesis.
Problem 1: Low or No Yield of the Desired Unsymmetrical Bipyridine
Possible Causes:
-
Catalyst Inhibition/Deactivation: The nitrogen lone pair in pyridine substrates and the resulting bipyridine product can coordinate with the palladium catalyst, leading to its deactivation.[1][2] This is a prevalent issue, especially in the synthesis of 2,2'-bipyridines.[2]
-
Poor Reagent or Solvent Quality: Cross-coupling reactions are often sensitive to air and moisture.[1] Impurities in your starting materials or solvents can significantly lower your yield.
-
Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and the choice of base are critical and can dramatically affect the outcome of the reaction.[1]
-
Inefficient Oxidative Addition: The carbon-halogen bond of the halopyridine may not be reactive enough for the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[2]
Solutions:
-
To Counteract Catalyst Inhibition:
-
Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These can shield the palladium's metal center and prevent strong coordination with the pyridine nitrogen.[1][2]
-
Consider increasing the catalyst loading, but be mindful of balancing cost and efficiency.
-
Protecting the pyridine nitrogen, for instance, by forming a pyridine N-oxide, can also mitigate catalyst inhibition.[1]
-
Increasing the reaction temperature may also help reduce this inhibition.[2]
-
-
To Ensure Reagent and Solvent Quality:
-
To Optimize Reaction Conditions:
-
To Improve Oxidative Addition:
Problem 2: Significant Formation of Symmetrical Bipyridines (Homo-coupling)
Possible Causes:
-
Presence of Oxygen: Molecular oxygen can promote the unwanted homo-coupling of organoboronic acids in Suzuki-Miyaura reactions.[1]
-
Suboptimal Ligand or Catalyst System: The choice of ligand and palladium precursor can influence the relative rates of cross-coupling versus homo-coupling.
-
Reagent Instability: Some organometallic reagents, particularly heteroaryl boronic acids, can be unstable and prone to degradation, which can lead to side reactions like homo-coupling.[2]
Solutions:
-
To Minimize Oxygen:
-
Thoroughly degas all solvents and ensure the reaction is conducted under a strictly inert atmosphere.[1]
-
-
To Optimize the Catalytic System:
-
To Address Reagent Instability:
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Closely Eluting Byproducts: Homo-coupled byproducts and other side products may have similar polarities to the desired unsymmetrical bipyridine, making separation by standard column chromatography challenging.
-
Complex Isomeric Mixtures: The synthesis of certain unsymmetrical bipyridines can result in geometric isomers that are difficult to separate.
Solutions:
-
Optimize Chromatography:
-
Screen a variety of solvent systems with different polarities and selectivities (e.g., dichloromethane/methanol, or systems containing acetone or toluene) using thin-layer chromatography (TLC) to identify the best conditions for separation.[3]
-
Employing gradient elution, where the solvent polarity is gradually increased, is often more effective for separating closely eluting compounds than an isocratic elution.[3]
-
-
Alternative Stationary Phases:
-
For particularly challenging separations, consider using alternative stationary phases such as alumina or specialized resins like cation-exchange resins.[3]
-
-
Recrystallization:
-
If the product is a solid, recrystallization can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of unsymmetrical bipyridines?
A1: The most prevalent side reaction is homo-coupling, which leads to the formation of symmetrical bipyridines from the coupling of two identical pyridine precursors.[1][2] This results in a mixture of the desired unsymmetrical product and two symmetrical byproducts, which complicates purification and reduces the overall yield.[2] Another significant issue is catalyst deactivation due to product inhibition.[1][2]
Q2: Which palladium-catalyzed cross-coupling reaction is generally best for synthesizing unsymmetrical bipyridines?
A2: The "best" method depends on several factors, including the specific substrates, functional group tolerance, and safety considerations.
-
Suzuki Coupling: This is a widely used method due to the commercial availability and lower toxicity of boronic acids.[2][3] However, it can be susceptible to low yields due to catalyst inhibition and the instability of some 2-pyridylboronic acid derivatives.[3]
-
Negishi Coupling: This method is known for its high yields and excellent functional group tolerance. The organozinc reagents are typically prepared in situ.[3]
-
Stille Coupling: This reaction often provides high reactivity and can be successful where other methods fail. The main drawback is the high toxicity of the organotin reagents and byproducts, which can be challenging to remove completely.[2][3]
Q3: How can I improve the stability of my boronic acid reagent in a Suzuki coupling?
A3: To improve stability, consider using boronic acid derivatives such as pinacol esters, MIDA boronates, or potassium aryltrifluoroborates, which are generally more robust and less prone to protodeboronation compared to free boronic acids.[2]
Data Presentation
Table 1: Comparison of Common Cross-Coupling Reactions for Unsymmetrical Bipyridine Synthesis
| Coupling Reaction | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Commercially available and less toxic boronic acids.[2][3] | Susceptible to homo-coupling and catalyst inhibition; some pyridylboronic acids are unstable.[2][3] |
| Negishi | High yields, excellent functional group tolerance.[3] | Organozinc reagents are sensitive to air and moisture.[2] |
| Stille | High reactivity, can succeed where other methods fail.[2][3] | High toxicity of organotin reagents and byproducts.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized protocol and should be optimized for specific substrates.
-
Reagent and Glassware Preparation: All glassware should be oven-dried and cooled under an inert gas (Argon or Nitrogen).
-
Reaction Setup: In a dried Schlenk flask, combine the bromopyridine (1.0 eq), pyridylboronic acid pinacol ester (1.2 eq), a suitable base (e.g., K₃PO₄, 2.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand if required. Seal the flask, then evacuate and backfill with inert gas three times.[2]
-
Reaction Execution: Add the degassed solvent system via syringe. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction's progress using TLC or LC-MS. Typical reaction times range from 12-24 hours.[2]
-
Work-up and Purification: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2] Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3] Purify the crude product by column chromatography.[2][3]
Protocol 2: General Procedure for Negishi Coupling
This is a generalized protocol and should be optimized for specific substrates.
-
Preparation of Pyridylzinc Halide: In an oven-dried flask under an inert atmosphere, prepare the pyridylzinc halide from the corresponding halopyridine.
-
Reaction Setup: In a separate oven-dried flask under an inert atmosphere, add the other aryl/heteroaryl halide (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand). Add a dry, degassed solvent (e.g., THF).[3]
-
Reaction Execution: Add the prepared pyridylzinc halide solution (typically 1.1-1.5 eq) to the reaction mixture. Heat the reaction to the desired temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.[3]
-
Work-up and Purification: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product using appropriate methods such as column chromatography or recrystallization.[3]
Visualizations
Caption: A generalized experimental workflow for the synthesis of unsymmetrical bipyridines.
Caption: A troubleshooting decision tree for unsymmetrical bipyridine synthesis.
References
"troubleshooting low conversion in the synthesis of 6-Bromo-2,3'-bipyridine"
Welcome to the technical support center for the synthesis of 6-Bromo-2,3'-bipyridine. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to help researchers overcome common challenges, particularly low conversion rates, during the synthesis of this important chemical intermediate.
Troubleshooting Guide: Low Conversion
This section addresses the most common issues encountered during the palladium-catalyzed cross-coupling synthesis of this compound.
Q1: My Suzuki-Miyaura reaction for this compound has a very low yield. What are the most common causes?
Low conversion in this synthesis is a frequent issue and can typically be attributed to one or more of the following factors:
-
Catalyst Inhibition: The nitrogen lone pair on both the pyridine starting materials and the bipyridine product can coordinate strongly with the palladium catalyst, inhibiting its activity and slowing or halting the catalytic cycle.[1][2][3][4][5][6]
-
Poor Reagent Quality or Instability: Pyridylboronic acids are known to be unstable.[1][7] Impurities in the starting materials (6-bromopyridine or 3-pyridylboronic acid) can interfere with the reaction. The boronic acid can also degrade upon storage.
-
Side Reactions: Several competing reactions can consume starting materials and reduce the yield of the desired product. The most common include:
-
Homocoupling: The coupling of two identical molecules (e.g., two 3-pyridylboronic acids to form 3,3'-bipyridine) is a major side reaction, often promoted by the presence of oxygen.[1][2][3][4]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can occur, especially in the presence of excess water or at high temperatures.[2][4]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful Suzuki coupling and may not be optimized for this specific substrate combination.[3][4]
-
Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can cause deactivation and promote homocoupling side reactions.[1][3][4]
Q2: How can I mitigate palladium catalyst inhibition by the pyridine nitrogen?
Catalyst inhibition is a primary challenge when synthesizing bipyridines.[5][6] The most effective strategy is to modify the catalyst's coordination sphere to prevent the pyridine nitrogen from binding.
-
Use Bulky, Electron-Rich Ligands: Employing bulky phosphine ligands can create a steric shield around the palladium center, which hinders coordination by the pyridine nitrogen.[4] Ligands such as SPhos, XPhos, and RuPhos are often effective for these challenging couplings.[4]
Q3: My boronic acid reagent seems to be the problem. How can I address this?
The stability of the boronic acid is crucial. 2- and 3-pyridylboronic acids, in particular, can be prone to degradation.[1][7]
-
Use High-Purity Reagents: Ensure the 3-pyridylboronic acid is fresh and of high purity.
-
Switch to a More Stable Derivative: If problems persist, consider using a more stable boron reagent.[4]
-
Pinacol Esters (Bpin): Boronic esters, such as pinacol esters, are generally more stable than the corresponding boronic acids and are less susceptible to protodeboronation.[4][7]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are also highly stable, crystalline solids that can be used in place of boronic acids.[4]
-
Q4: I am observing significant amounts of homocoupled byproducts. How can I minimize their formation?
Homocoupling is a common side reaction that consumes starting materials and complicates purification.[1][2]
-
Rigorous Degassing: Oxygen is a primary cause of boronic acid homocoupling.[4] It is critical to thoroughly degas all solvents and the reaction mixture before heating. This can be achieved by:
-
Maintain an Inert Atmosphere: Run the entire reaction under a positive pressure of an inert gas like argon or nitrogen.[1]
Optimization of Reaction Conditions
The selection of an appropriate base and solvent system is critical for activating the boronic acid and ensuring reagent solubility.[2][3]
Table 1: Guide to Selecting Base and Solvent for Suzuki-Miyaura Coupling
| Component | Option | pKa (approx.) | Key Characteristics & Considerations |
| Base | K₃PO₄ | 12.3 | Often effective for challenging couplings; a good first choice.[3][8] |
| Cs₂CO₃ | 10.0 | Good solubility in solvents like dioxane and DMF can be advantageous.[2] | |
| Na₂CO₃ / K₂CO₃ | 10.3 | Commonly used, often in aqueous solution; a standard choice for many Suzuki reactions.[3][9] | |
| KF | 3.2 | A milder base that can sometimes reduce side reactions like protodeboronation.[3] | |
| Solvent | 1,4-Dioxane / Water | Polar Aprotic | Frequently used and effective; must be anhydrous and peroxide-free.[2][9] |
| Toluene / Water | Nonpolar Aprotic | Often provides high yields and is a common first choice.[2] | |
| THF / Water | Polar Aprotic | Good solvent, but its lower boiling point may limit the achievable reaction temperature.[2][4] | |
| DMF / Water | Polar Aprotic | Use when reagent solubility is a significant issue.[2] |
Note: Avoid chlorinated solvents, acetonitrile, and pyridine, as they can bind to the palladium catalyst and inhibit the reaction.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of this compound
This protocol provides a robust starting point and should be optimized for specific laboratory conditions.
Reagents:
-
6-Bromo-2-chloropyridine (1.0 equiv)
-
3-Pyridylboronic acid (or pinacol ester equivalent) (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ [5 mol%], or Pd₂(dba)₃ [1.5 mol%])
-
Ligand (if required, e.g., XPhos [3.0 mol%])
-
Base (e.g., K₃PO₄ [3.0 equiv])
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
Setup: In an oven-dried Schlenk flask or reaction tube, combine 6-bromo-2-chloropyridine, 3-pyridylboronic acid, and the anhydrous, finely powdered base.
-
Catalyst Addition: Add the palladium catalyst and, if applicable, the phosphine ligand.
-
Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.[4]
-
Solvent Addition: Add the thoroughly degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue using flash column chromatography on silica gel, screening various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.[1]
Visualized Workflows and Mechanisms
Diagrams can help clarify complex chemical processes and troubleshooting logic.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
FAQ 1: Are there alternative coupling reactions to Suzuki-Miyaura for synthesizing this compound?
Yes, other palladium-catalyzed cross-coupling reactions can be used.
-
Negishi Coupling: Known for high yields and excellent functional group tolerance.[1] It involves the use of an organozinc reagent.
-
Stille Coupling: This method is often highly effective but has a significant drawback due to the high toxicity of the organotin reagents and byproducts, which can be difficult to remove from the final product.[1]
FAQ 2: What is protodeboronation and how can I prevent it?
Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the reagent.[2] It is often promoted by high temperatures and the presence of water. To minimize it, use anhydrous solvents, consider a milder base, and use more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[4]
FAQ 3: How can I effectively purify my crude this compound product?
Purification is typically achieved by flash column chromatography on silica gel. If you are having difficulty separating the product from byproducts (like homocoupled species), it is essential to screen a variety of solvent systems with different polarities (e.g., ethyl acetate/hexanes, dichloromethane/methanol, or systems containing toluene).[1] Employing a gradient elution, where solvent polarity is increased gradually, is often more effective than an isocratic (constant solvent mixture) elution.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
"impact of base and solvent choice on Suzuki coupling of bromopyridines"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving bromopyridine substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a bromopyridine substrate is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Suzuki coupling reactions with bromopyridines are a common issue and can arise from several factors. Bromopyridines, especially 2-bromopyridine, can be challenging substrates because the pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, inhibiting its activity.[1][2][3]
Common Causes and Solutions:
-
Catalyst Inhibition: The pyridine nitrogen can bind to the palladium center, deactivating the catalyst.[1][2][4]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands sterically shield the palladium, preventing coordination with the pyridine nitrogen.[1]
-
-
Inefficient Oxidative Addition: The carbon-bromine (C-Br) bond in bromopyridines can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often rate-limiting.[1]
-
Solution: Increase the reaction temperature or screen different palladium catalysts and ligands. More electron-rich and bulky ligands can facilitate this step.[1]
-
-
Side Reactions: Competing reactions like protodeboronation (loss of the boronic acid group) and homocoupling can consume starting materials.[1][3]
-
Suboptimal Base and Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction rate.[1][4]
Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a frequent side reaction promoted by the presence of oxygen.[1][3]
Strategies to Minimize Homocoupling:
-
Thorough Degassing: It is crucial to remove oxygen from the reaction mixture and solvents. This can be achieved through methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1][3]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.[3]
-
Stoichiometry Control: Using a slight excess of the bromopyridine can sometimes suppress the homocoupling of the boronic acid.[4]
-
Catalyst Loading: In some cases, lowering the palladium catalyst loading may be beneficial.[4]
Q3: My boronic acid appears to be degrading during the reaction (protodeboronation). What can I do to prevent this?
A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is often promoted by water, high temperatures, and the choice of base.[3][4]
Methods to Prevent Protodeboronation:
-
Use More Stable Boron Reagents: Boronic esters, such as pinacol esters (Bpin), are generally more stable than boronic acids. Potassium trifluoroborate salts are another robust alternative.[1][3]
-
Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware before starting the reaction.[3]
-
Milder Base: Consider using a milder base like KF or K₂CO₃.[4]
-
Optimize Reaction Time and Temperature: Minimize the reaction time and avoid unnecessarily high temperatures.[4]
Q4: How do I choose the right base and solvent for my bromopyridine Suzuki coupling?
A4: The base activates the boronic acid for transmetalation, and the solvent system must dissolve both the organic and inorganic reaction components.[4][6] The optimal choice is substrate-dependent and often requires screening.
-
Bases: Inorganic bases are common. K₃PO₄ is often effective for challenging couplings, while K₂CO₃ and Cs₂CO₃ are also widely used.[2][4] The strength and solubility of the base are critical factors.[4]
-
Solvents: A mixture of an organic solvent and water is typical.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues in the Suzuki coupling of bromopyridines.
Problem: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the quality of the palladium source. For Pd(II) precatalysts, confirm conditions are suitable for reduction to active Pd(0). Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active precatalysts.[4] |
| Catalyst Inhibition | Switch to bulkier, electron-rich phosphine ligands (e.g., SPhos, XPhos) to prevent pyridine coordination.[1] |
| Poor Solubility | Change the solvent system to ensure all reagents are adequately dissolved at the reaction temperature.[3] |
| Insufficient Base Strength | Screen stronger bases. K₃PO₄ is often more effective than Na₂CO₃ for challenging couplings.[3][4] |
| Reaction Temperature Too Low | Cautiously increase the reaction temperature in increments of 10-20 °C.[1][3] |
| Oxygen Deactivation | Ensure rigorous degassing of solvents and maintain a positive pressure of an inert atmosphere (N₂ or Ar).[3][4] |
Data Presentation: Base and Solvent Screening
The following table summarizes the effect of different bases and solvents on the yield of a model Suzuki coupling reaction. This data is intended as a general guide, and optimal conditions will vary.
Table 1: Effect of Base and Solvent on Suzuki Coupling Yield [5]
| Entry | Bromopyridine | Arylboronic Acid | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 60 |
| 2 | 3-Bromopyridine | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 40 |
| 3 | 3-Bromopyridine | Phenylboronic acid | K₃PO₄ | Acetonitrile | 80 | 36 |
| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene | 100 | 80 |
| 5 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 100 | 70 |
| 6 | 5-Bromopyridine | Naphthylboronic acid | K₂CO₃ | DMF/H₂O | 90 | Moderate-Good |
Yields are representative and highly dependent on the specific substrates, catalyst, and ligand used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using Conventional Heating
This protocol provides a starting point and may require optimization.
Materials:
-
Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)[10]
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)[10]
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)[10]
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine, arylboronic acid, base, and palladium catalyst.[10]
-
Seal the flask with a septum, then evacuate and backfill with the inert gas three times.[1][2]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[7][10]
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.[1]
Visualizations
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
"improving the stability of pyridylboronic acids for 2,3'-bipyridine synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of pyridylboronic acids in the synthesis of 2,3'-bipyridines via Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps | Rationale |
| Protodeboronation of Pyridylboronic Acid | 1. Switch to a more stable boronic acid derivative: Use a pinacol ester, N-methyliminodiacetic acid (MIDA) boronate, or N-phenyldiethanolamine (PDEA) boronate instead of the free boronic acid.[1][2][3] 2. Employ "slow release" strategies: MIDA boronates can provide a slow, controlled release of the boronic acid, minimizing its decomposition.[3][4] 3. Optimize the base: Use a weaker base (e.g., K₂CO₃, K₃PO₄) to minimize base-catalyzed protodeboronation. 4. Ensure anhydrous conditions: Moisture can facilitate protodeboronation.[5] | Pyridylboronic acids, especially the 2-pyridyl isomer, are notoriously unstable and readily undergo protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3][6][7] This decomposition pathway is often accelerated by heat and the presence of a base.[4] |
| Catalyst Inhibition or Deactivation | 1. Increase catalyst loading: A higher catalyst loading (e.g., >5 mol%) may be necessary to overcome inhibition.[8] 2. Choose an appropriate ligand: Sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can mitigate catalyst deactivation.[2] 3. Consider a different palladium precatalyst: Some precatalysts are more robust and resistant to poisoning. | The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem".[2][8] |
| Slow Transmetalation | 1. Use a more reactive boronic acid derivative: Boronic esters can sometimes exhibit better reactivity in the transmetalation step. 2. Add a copper(I) or copper(II) salt: Copper salts can facilitate the transmetalation of 2-pyridyl boron reagents.[4][6][9] | Electron-deficient heteroaryl boron derivatives, such as pyridylboronic acids, can undergo transmetalation at a relatively slow rate.[7] |
Issue 2: Formation of Homocoupled Byproducts
| Possible Cause | Troubleshooting Steps | Rationale |
| Oxygen Contamination | 1. Thoroughly degas all solvents and reagents: Use techniques like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[10] 2. Maintain a strict inert atmosphere: Use Schlenk techniques or a glovebox throughout the reaction setup and duration.[11][12] | The presence of oxygen can promote the oxidative homocoupling of boronic acids.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is 2-pyridylboronic acid particularly unstable compared to its 3- and 4-pyridyl isomers?
A1: The instability of 2-pyridylboronic acid is primarily due to the proximity of the nitrogen atom to the boronic acid group.[2] This allows for the formation of a zwitterionic intermediate under neutral pH conditions, which can then undergo rapid, unimolecular protodeboronation.[3] In contrast, 3- and 4-pyridylboronic acids are significantly more stable as they do not have this intramolecular pathway for decomposition.[13][8][14]
Q2: What are the advantages of using MIDA boronates for challenging cross-coupling reactions?
A2: N-methyliminodiacetic acid (MIDA) boronates offer a significant advantage due to their high stability.[4] They are typically crystalline, air-stable solids that can be stored for extended periods.[4] In the presence of a mild base and water, they undergo slow hydrolysis to release the corresponding boronic acid in a controlled manner.[4] This "slow-release" strategy maintains a low concentration of the unstable boronic acid in the reaction mixture, which favors the desired cross-coupling over decomposition pathways like protodeboronation.[4][9]
Q3: Can I use the same reaction conditions for coupling with 3-pyridylboronic acid as I would for 2-pyridylboronic acid?
A3: Not necessarily. While 3-pyridylboronic acid is more stable than its 2-pyridyl counterpart, optimization of reaction conditions is still recommended.[5] However, the stringent measures required to prevent the decomposition of 2-pyridylboronic acid, such as the use of highly stabilized derivatives or specialized catalyst systems, may not be as critical for reactions involving 3-pyridylboronic acid.[8]
Q4: How do copper additives improve the yield of Suzuki-Miyaura reactions with 2-pyridylboronic acids?
A4: Copper salts, such as Cu(OAc)₂, CuI, or CuCl, are thought to promote the cross-coupling of 2-pyridylboronic acid derivatives through a different mechanistic pathway.[4][9] It is proposed that the 2-pyridyl boron compound first undergoes transmetalation with the copper salt to form a more reactive 2-pyridyl copper intermediate. This intermediate then readily transmetalates with the palladium(II) complex in the catalytic cycle, facilitating the overall cross-coupling reaction.[9]
Data Presentation
Table 1: Comparison of Stability for Pyridylboronic Acid Isomers and Derivatives
| Compound | Relative Stability | Key Considerations |
| 2-Pyridylboronic Acid | Low | Highly susceptible to protodeboronation, especially at neutral pH.[3][14] |
| 3-Pyridylboronic Acid | High | Generally stable and participates well in Suzuki couplings.[8][14] |
| 4-Pyridylboronic Acid | Moderate | More reactive than the 3-isomer but potentially less stable.[5] |
| Pyridylboronic Pinacol Esters | Moderate to High | More stable than the corresponding boronic acids.[2][15] |
| Pyridyl MIDA Boronates | Very High | Air-stable and suitable for "slow-release" strategies.[4][16] |
| Pyridyl N-phenyldiethanolamine (PDEA) Esters | High | Stabilized by an intramolecular nitrogen-boron dative bond. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling for 2,3'-Bipyridine Synthesis using 3-Pyridylboronic Acid
This protocol is a starting point for the coupling of a generic aryl bromide with the more stable 3-pyridylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq.)
-
3-Pyridylboronic acid (1.2 mmol, 1.2 eq.)[11]
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)[11]
-
1,4-Dioxane (anhydrous, 5 mL)
-
Water (degassed, 1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, 3-pyridylboronic acid, and potassium carbonate.[11]
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in 1 mL of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining anhydrous 1,4-dioxane and degassed water to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling for 2,3'-Bipyridine Synthesis using a Stabilized 2-Pyridylboronic Acid Derivative
This protocol is adapted for more challenging couplings involving a stabilized 2-pyridylboronic acid derivative (e.g., a pinacol or MIDA ester) and an aryl chloride.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 eq.)
-
2-Pyridylboronic acid MIDA ester (1.2 mmol, 1.2 eq.)[4]
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)[4]
-
SPhos (0.10 mmol, 10 mol%)[4]
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq.)
-
1,4-Dioxane/Water (5:1 mixture, degassed, 7 mL)[4]
Procedure:
-
In an oven-dried, resealable Schlenk tube, combine the aryl chloride, 2-pyridylboronic acid MIDA ester, Pd(OAc)₂, SPhos, and K₃PO₄.[4]
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product via column chromatography.
Visualizations
Caption: Instability of 2-pyridylboronic acid via a zwitterionic intermediate.
Caption: General experimental workflow for 2,3'-bipyridine synthesis.
Caption: Strategies to improve pyridylboronic acid stability.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Pyridylboronic acid(cas no: 1692-25-7) - Career Henan Chemical Co. [coreychem.com]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pubs.acs.org [pubs.acs.org]
"alternative synthetic routes to avoid problematic intermediates for 6-Bromo-2,3'-bipyridine"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 6-Bromo-2,3'-bipyridine, with a focus on alternative routes that avoid problematic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the common problematic intermediates in the synthesis of this compound and why should they be avoided?
A1: A significant challenge in bipyridine synthesis arises from the use of organotin compounds, such as those used in Stille coupling reactions.[1] While effective, these organostannane reagents are highly toxic and pose considerable health and environmental risks.[1] Therefore, developing synthetic routes that circumvent the use of such hazardous materials is a key consideration for safer and more sustainable laboratory practices. Another challenge is the tendency of the bipyridine product to coordinate with the metal catalyst, which can decrease its activity and lower the reaction yield.[1][2][3]
Q2: What are the recommended alternative synthetic routes to this compound that avoid toxic intermediates?
A2: Several alternative cross-coupling reactions offer excellent substitutes for methods involving toxic intermediates. The most prominent and effective methods include:
-
Negishi Coupling: This method is a powerful and high-yield strategy for preparing bipyridines under mild conditions and at a relatively low cost. It exhibits good tolerance to a variety of functional groups. The reaction typically involves the coupling of a pyridyl zinc halide with a halogenated pyridine in the presence of a palladium catalyst.[1]
-
Suzuki Coupling: This is another widely used and attractive method for constructing the C-C bond between the two pyridine rings.[1] It involves the reaction of a pyridyl boronic acid or ester with a halopyridine, catalyzed by a palladium complex. A major consideration is the potential for the bipyridine product to inhibit the catalyst, which necessitates careful design of the catalytic system.[1]
Q3: Can you provide a general overview of the starting materials for these alternative routes?
A3: To synthesize this compound, you would typically start with a brominated pyridine and a pyridine species suitable for the chosen coupling reaction. For instance:
-
For Negishi Coupling: You could use 2-bromo-6-halopyridine (where the second halogen is more reactive, like iodine) and a 3-pyridylzinc halide, or 6-bromo-2-pyridylzinc halide and 3-halopyridine.
-
For Suzuki Coupling: You would typically use 6-bromo-2-halopyridine and 3-pyridylboronic acid, or 2-bromo-6-pyridylboronic acid and 3-halopyridine.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst | Ensure the palladium catalyst is active. If necessary, use a fresh batch or a different type of palladium catalyst/ligand combination. |
| Catalyst inhibition | The bipyridine product can bind to the palladium catalyst, reducing its activity.[1][2][3] Consider using a higher catalyst loading or a ligand that minimizes product inhibition. | |
| Poor quality of organometallic reagent | If using Negishi coupling, ensure the pyridylzinc reagent is properly prepared and handled under inert conditions to prevent decomposition. | |
| Inefficient transmetalation (Suzuki) | The choice of base is crucial for the transmetalation step in Suzuki coupling. Experiment with different bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvent systems. | |
| Formation of Side Products (e.g., Homocoupling) | Suboptimal reaction conditions | Optimize the reaction temperature and time. Lowering the temperature may reduce the rate of side reactions. |
| Incorrect stoichiometry | Carefully control the molar ratio of the coupling partners. An excess of one reagent can sometimes lead to homocoupling. | |
| Difficulty in Product Purification | Similar polarity of starting materials and product | Employ alternative purification techniques such as crystallization or preparative HPLC if column chromatography is ineffective. |
| Residual catalyst | Use a scavenger resin to remove residual palladium from the product mixture. |
Experimental Protocols
Representative Protocol for Negishi Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation of Pyridylzinc Reagent: Under an inert atmosphere (e.g., argon or nitrogen), react a 3-halopyridine with activated zinc to form the corresponding 3-pyridylzinc halide.
-
Coupling Reaction: In a separate flask, dissolve 6-bromo-2-halopyridine and a palladium catalyst (e.g., Pd(PPh₃)₄) in an appropriate solvent (e.g., THF).
-
Add the freshly prepared 3-pyridylzinc halide solution to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Suzuki Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a reaction vessel, combine 6-bromo-2-halopyridine, 3-pyridylboronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).
-
Reaction Execution: Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes. Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Data Summary
| Coupling Method | Key Reagents | Typical Yields | Advantages | Challenges |
| Negishi Coupling | Pyridylzinc halide, Halopyridine, Pd catalyst | High | Mild conditions, high yield, good functional group tolerance.[1] | Requires preparation and handling of moisture-sensitive organozinc reagents. |
| Suzuki Coupling | Pyridylboronic acid, Halopyridine, Pd catalyst, Base | Good to High[1] | Readily available and stable boronic acids, environmentally benign byproducts. | Potential for catalyst inhibition by the bipyridine product.[1] |
| Stille Coupling | Organostannane, Halopyridine, Pd catalyst | High[1] | High reactivity.[1] | Highly toxic and hazardous organotin reagents.[1] |
Visualizations
Caption: Alternative vs. Problematic Synthetic Routes for this compound.
Caption: Troubleshooting Workflow for the Synthesis of this compound.
References
Technical Support Center: Scale-Up Synthesis of 6-Bromo-2,3'-bipyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Bromo-2,3'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a brominated pyridine derivative with a pyridylboronic acid or its ester. A common approach is the reaction between 2,5-dibromopyridine and 3-pyridylboronic acid.
Q2: What are the primary challenges encountered during the scale-up of the Suzuki-Miyaura synthesis of this compound?
A2: Key challenges during scale-up include:
-
Catalyst Deactivation: The bipyridine product can chelate with the palladium catalyst, leading to decreased catalytic activity and incomplete conversion.[1][2][3]
-
Impurity Formation: Common impurities include homocoupling byproducts (e.g., 2,2'-bipyridine and 3,3'-bipyridine) and residual starting materials.
-
Purification Difficulties: Separating the desired product from structurally similar impurities can be challenging at a large scale, often requiring multiple purification steps.
-
Reagent Stability: Pyridylboronic acids can be unstable and prone to degradation, impacting reaction yield and consistency.[4]
Q3: How can catalyst deactivation be minimized during the reaction?
A3: To mitigate catalyst deactivation, consider the following strategies:
-
Ligand Selection: Employ bulky phosphine ligands that can shield the palladium center and reduce product inhibition.
-
Catalyst Loading: While optimizing for cost, ensure sufficient catalyst loading to drive the reaction to completion. Incremental addition of the catalyst in later stages of the reaction can sometimes be beneficial.
-
Reaction Conditions: Maintain strict anaerobic conditions, as oxygen can degrade the catalyst. Ensure efficient stirring to prevent localized high concentrations of the product.
Troubleshooting Guide
Issue 1: Low or Inconsistent Yields
Low and inconsistent yields are a frequent issue in the scale-up of bipyridine synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Catalyst Deactivation | - Use bulky ligands to suppress product coordination. - Consider using more robust palladium precatalysts. |
| Reagent Quality | - Use high-purity, freshly prepared, or more stable boronic acid derivatives (e.g., pinacol esters). |
| Reaction Conditions | - Ensure thorough degassing of solvents and reagents to prevent oxygen-induced catalyst degradation.[4] - Optimize reaction temperature and time. - Ensure adequate agitation in large reactors to avoid concentration gradients. |
| Incomplete Reaction | - Monitor reaction progress using HPLC or GC. - If the reaction stalls, consider a controlled addition of a small amount of fresh catalyst. |
Issue 2: Formation of Persistent Impurities
The formation of homocoupled dimers and other byproducts complicates purification.
| Impurity Type | Mitigation Strategy |
| Homocoupling Byproducts | - Optimize the stoichiometry of the coupling partners. A slight excess of the boronic acid derivative is common. - Control the reaction temperature, as higher temperatures can sometimes favor homocoupling. |
| Triphenylphosphine Oxide (TPPO) | - If using triphenylphosphine-based catalysts, TPPO can be a persistent impurity. Its removal can be facilitated by extraction with hexane, where TPPO is less soluble. |
| Residual Starting Materials | - Drive the reaction to completion by optimizing reaction time and catalyst loading. - Employ a suitable purification method, such as column chromatography or recrystallization, to remove unreacted starting materials. |
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling to synthesize this compound is provided below. Note: This is a general guideline and may require optimization for specific equipment and scales.
Materials:
-
2,5-Dibromopyridine (1.0 eq)
-
3-Pyridylboronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a suitable reactor, charge the 2,5-dibromopyridine, 3-pyridylboronic acid, and base.
-
Inert Atmosphere: Seal the reactor and render the atmosphere inert by evacuating and backfilling with nitrogen or argon (repeat three times).
-
Solvent Addition: Add the degassed solvent mixture to the reactor.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by HPLC or GC-MS.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction parameters for Suzuki-Miyaura cross-coupling reactions for the synthesis of bipyridine derivatives. These can serve as a starting point for the optimization of the this compound synthesis.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 6-12 | 70-90 |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 4-8 | 85-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 60 | 6 | 80-92 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the scale-up synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting guide for common issues in the synthesis of this compound.
References
"identification and removal of impurities in 6-Bromo-2,3'-bipyridine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Bromo-2,3'-bipyridine. Our goal is to assist in the identification and removal of common impurities to ensure the desired product quality.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or No Yield of this compound
-
Question: My Suzuki-Miyaura coupling reaction is resulting in a low yield or no desired product. What are the potential causes and solutions?
-
Answer: Low yields in the synthesis of this compound via Suzuki-Miyaura coupling can stem from several factors:
-
Catalyst Inactivation: The nitrogen atoms in the pyridine rings of both the starting materials and the bipyridine product can coordinate with the palladium catalyst, leading to its deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands to shield the palladium center and promote the catalytic cycle. Increasing the catalyst loading might also be necessary, but this should be optimized.
-
-
Poor Reagent Quality: Cross-coupling reactions are sensitive to air and moisture. Impurities in starting materials, such as 2,6-dibromopyridine or 3-pyridylboronic acid, can interfere with the reaction.
-
Solution: Ensure all reagents are pure and dry. Use anhydrous solvents and thoroughly degas them to remove oxygen.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial.
-
Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/ethanol/water, dioxane/water). The reaction temperature should also be optimized to ensure a reasonable reaction rate without promoting side reactions.
-
-
Issue 2: Presence of Unexpected Peaks in Analytical Data (NMR, LC-MS)
-
Question: I am observing unexpected peaks in the NMR and/or LC-MS spectra of my crude product. What are the likely impurities?
-
Answer: The most common impurities in the synthesis of this compound from 2,6-dibromopyridine and 3-pyridylboronic acid are:
-
Homocoupling Products:
-
3,3'-Bipyridine: Formed from the coupling of two molecules of 3-pyridylboronic acid.
-
6,6'-Dibromo-2,2'-bipyridine: Formed from the coupling of two molecules of 2,6-dibromopyridine.
-
-
Dehalogenated Product:
-
2,3'-Bipyridine: Formed by the replacement of the bromine atom with a hydrogen atom.
-
-
Starting Materials: Unreacted 2,6-dibromopyridine and 3-pyridylboronic acid (or its boroxine trimer).
-
Residual Palladium Catalyst: The palladium catalyst used in the reaction can remain in the product.[1]
-
Issue 3: Difficulty in Removing Impurities
-
Question: I am struggling to separate the desired this compound from the impurities. What purification strategies are most effective?
-
Answer: A combination of purification techniques is often necessary:
-
Aqueous Workup: After the reaction, an aqueous workup can help remove inorganic salts and some water-soluble impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from homocoupling products and other byproducts with different polarities. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is commonly used.
-
Recrystallization: This technique is excellent for removing minor impurities and obtaining a highly pure solid product. The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble at room temperature. Common solvents for bipyridines include ethanol, hexanes, and mixtures thereof.[2][3]
-
Palladium Scavengers: To remove residual palladium, specialized scavenger resins can be employed.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction.[4] This typically involves the reaction of a brominated pyridine derivative with a pyridylboronic acid in the presence of a palladium catalyst and a base. A common approach is the coupling of 2,6-dibromopyridine with pyridine-3-boronic acid.
Q2: How can I identify the common impurities in my reaction mixture?
A2: A combination of analytical techniques is recommended for impurity identification:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the different components of the reaction mixture and assess the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to separate and quantify impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with mass analysis to identify the molecular weights of the components, aiding in impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any isolated impurities. By comparing the spectra of your product with known spectra of potential impurities, you can confirm their presence.
Q3: How can I minimize the formation of homocoupling byproducts?
A3: The formation of homocoupling products can be minimized by:
-
Using an Inert Atmosphere: Rigorously degassing all solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, which can promote homocoupling of the boronic acid.
-
Optimizing Reaction Conditions: The choice of catalyst, ligand, and base can influence the relative rates of cross-coupling versus homocoupling.
Q4: What are the best practices for removing the palladium catalyst?
A4: Residual palladium can be problematic, especially for pharmaceutical applications.[1] Effective removal strategies include:
-
Silica Gel Chromatography: While not always completely effective, a significant amount of palladium can be removed during column chromatography.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can help adsorb residual palladium.
-
Palladium Scavengers: Using commercially available scavenger resins is a highly effective method for reducing palladium levels to very low concentrations.[1]
Data Presentation
Table 1: Analytical Data for this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (Predicted/Reported, δ ppm) | Key Mass Spec (m/z) |
| This compound | C₁₀H₇BrN₂ | 235.08 | Aromatic protons in the range of 7.0-9.0 ppm. | 234/236 ([M]⁺, isotopic pattern for Br) |
| 3,3'-Bipyridine | C₁₀H₈N₂ | 156.18 | Aromatic protons in the range of 7.3-8.9 ppm.[5][6] | 156 ([M]⁺)[2][7] |
| 6,6'-Dibromo-2,2'-bipyridine | C₁₀H₆Br₂N₂ | 313.98 | Aromatic protons in the range of 7.5-8.5 ppm.[8][9][10] | 312/314/316 ([M]⁺, isotopic pattern for 2 Br)[11] |
| 2,3'-Bipyridine | C₁₀H₈N₂ | 156.18 | Aromatic protons in the range of 7.2-9.2 ppm.[12][13] | 156 ([M]⁺)[14][15] |
Note: NMR chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2,6-Dibromopyridine (1.0 eq)
-
Pyridine-3-boronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 2,6-dibromopyridine, pyridine-3-boronic acid, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: General Purification by Column Chromatography
-
Stationary Phase: Silica gel.
-
Eluent Selection: Use TLC to determine a suitable eluent system. A gradient of hexanes and ethyl acetate is a good starting point (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elution: Begin elution with the determined solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: General Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents to find one in which it is highly soluble when hot and poorly soluble when cold. Ethanol or a mixture of hexanes and ethyl acetate are often suitable for bipyridines.[2][3]
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the identification and removal of impurities.
Caption: Logical relationships in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3,3'-Bipyridine [webbook.nist.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,3'-Bipyridine | C10H8N2 | CID 68487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,3'-Bipyridine [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. 49669-22-9 | 6,6′-Dibromo-2,2′-dipyridyl | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
- 10. scbt.com [scbt.com]
- 11. 6,6'-Dibromo-2,2'-bipyridyl | C10H6Br2N2 | CID 4407547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,3'-Bipyridine(581-50-0) 1H NMR [m.chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. 2,3'-Bipyridine(581-50-0) MS [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 6-Bromo-2,3'-bipyridine and Its Isomers
For researchers, scientists, and drug development professionals, a precise understanding of the structural characteristics of bipyridine derivatives is paramount for their application in fields ranging from medicinal chemistry to materials science. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-2,3'-bipyridine, alongside its parent compound 2,3'-bipyridine and the isomeric 6-Bromo-2,2'-bipyridine.
This technical document presents a summary of experimental and predicted NMR data in clearly structured tables, offers a detailed experimental protocol for acquiring high-quality spectra, and includes visualizations to elucidate the molecular structures and analytical workflow.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound (predicted), 2,3'-bipyridine[1][2], and 6-Bromo-2,2'-bipyridine. The predicted chemical shifts for this compound are estimated based on the parent 2,3'-bipyridine and the known substituent effects of a bromine atom on the pyridine ring. All experimental data is referenced to spectra recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Proton Assignment | This compound (Predicted) | 2,3'-bipyridine[1] | 6-Bromo-2,2'-bipyridine |
| Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz) | Chemical Shift (δ, ppm), Multiplicity | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz) | |
| H-2' | ~9.19 (d, J ≈ 2.2) | 9.21 (d) | 8.68 (ddd, J = 4.8, 1.8, 0.9) |
| H-3 | ~8.67 (dd, J ≈ 2.4, 0.8) | 8.69 (dd) | 8.41 (dt, J = 7.8, 1.1) |
| H-4 | ~7.80 (t, J ≈ 7.8) | 8.29 (dt) | 7.83 (td, J = 7.8, 1.8) |
| H-5 | ~7.45 (dd, J ≈ 7.8, 0.8) | 7.71 (ddd) | 7.68 (t, J = 7.8) |
| H-4' | ~8.28 (ddd, J ≈ 8.0, 2.2, 1.7) | 8.63 (dd) | 7.50 (dd, J = 7.8, 0.8) |
| H-5' | ~7.35 (ddd, J ≈ 8.0, 4.8, 0.8) | 7.36 (ddd) | 7.34 (ddd, J = 7.8, 4.8, 0.9) |
| H-6' | ~8.68 (dd, J ≈ 4.8, 1.7) | 8.69 (dd) | - |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Carbon Assignment | This compound (Predicted) | 2,3'-bipyridine[2] | 6-Bromo-2,2'-bipyridine |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C-2 | ~156.5 | 153.3 | 157.0 |
| C-3 | ~122.0 | 123.6 | 121.2 |
| C-4 | ~139.5 | 139.1 | 139.2 |
| C-5 | ~121.5 | 121.1 | 128.9 |
| C-6 | ~142.0 | 149.1 | 141.8 |
| C-2' | ~150.0 | 149.9 | 154.5 |
| C-3' | ~135.0 | 134.1 | 137.5 |
| C-4' | ~124.0 | 123.6 | 124.2 |
| C-5' | ~129.0 | 128.7 | 121.2 |
| C-6' | ~149.0 | 148.8 | 149.1 |
Experimental Protocols
The following protocol outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of bipyridine derivatives.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the bipyridine sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 15 ppm, centered around 7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 16 to 64 scans are typically sufficient.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction.
-
Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios and identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Visualizing Molecular Structures and Analytical Workflow
To aid in the understanding of the spectral assignments and the experimental process, the following diagrams are provided.
Caption: Structure of this compound with atom numbering.
Caption: Workflow for NMR spectral analysis.
References
A Comparative Guide to Interpreting Mass Spectrometry Fragmentation Patterns of Brominated Bipyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry fragmentation patterns of brominated bipyridine isomers. Understanding these patterns is crucial for the unambiguous identification of these compounds in complex matrices, which is essential in fields ranging from medicinal chemistry to materials science. This document outlines the key diagnostic fragments, proposes fragmentation pathways, and provides a general experimental protocol for their analysis by gas chromatography-mass spectrometry (GC-MS).
Isotopic Signature of Bromine: A Key Identifier
A hallmark of bromine-containing compounds in mass spectrometry is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2] This results in a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), for the molecular ion (M⁺) and any bromine-containing fragments. This M/M+2 pattern is a definitive indicator of the presence of one bromine atom in an ion.[1][2] For molecules containing two bromine atoms, a characteristic 1:2:1 ratio for the M, M+2, and M+4 peaks is observed.
Comparative Fragmentation Analysis of Monobrominated Bipyridine Isomers
While comprehensive comparative studies on the fragmentation of all brominated bipyridine isomers are scarce, we can infer and compare their likely fragmentation patterns based on the known behavior of brominated pyridines and other aromatic systems. The primary fragmentation pathways for these compounds under electron ionization (EI) typically involve the loss of the bromine atom and cleavage of the bipyridine ring system.
Here, we compare the expected fragmentation patterns of three representative monobrominated 2,2'-bipyridine isomers: 4-bromo-2,2'-bipyridine, 5-bromo-2,2'-bipyridine, and 6-bromo-2,2'-bipyridine.
Table 1: Predicted Major Fragment Ions for Monobrominated 2,2'-Bipyridine Isomers
| Fragment Ion | 4-Bromo-2,2'-bipyridine (m/z) | 5-Bromo-2,2'-bipyridine (m/z) | 6-Bromo-2,2'-bipyridine (m/z) | Description |
| [M]⁺ | 234/236 | 234/236 | 234/236 | Molecular Ion |
| [M-Br]⁺ | 155 | 155 | 155 | Loss of Bromine radical |
| [M-HBr]⁺ | 233/235 | 233/235 | 233/235 | Loss of Hydrogen Bromide |
| [C₅H₄N]⁺ | 78 | 78 | 78 | Pyridyl cation |
| [C₅H₃NBr]⁺ | 156/158 | 156/158 | 156/158 | Bromopyridyl cation |
Proposed Fragmentation Pathways
The fragmentation of brominated bipyridines is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation can proceed through several pathways, with the most common being the cleavage of the carbon-bromine bond and fragmentation of the heterocyclic rings.
A primary fragmentation pathway involves the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br) and the formation of a bipyridyl cation at m/z 155. Another common pathway is the elimination of a hydrogen bromide (HBr) molecule.
Further fragmentation of the bipyridyl cation ([M-Br]⁺) can occur through cleavage of the bond linking the two pyridine rings, resulting in the formation of a pyridyl cation ([C₅H₄N]⁺) at m/z 78.
Comparison with Dibrominated Bipyridines
For dibrominated bipyridines, such as 4,4'-dibromo-2,2'-bipyridine and 6,6'-dibromo-2,2'-bipyridine, the fragmentation patterns will be more complex but will follow similar principles. The molecular ion will exhibit a characteristic M/M+2/M+4 pattern with a 1:2:1 intensity ratio.
Table 2: Predicted Major Fragment Ions for Dibrominated 2,2'-Bipyridine Isomers
| Fragment Ion | 4,4'-Dibromo-2,2'-bipyridine (m/z) | 6,6'-Dibromo-2,2'-bipyridine (m/z) | Description |
| [M]⁺ | 312/314/316 | 312/314/316 | Molecular Ion |
| [M-Br]⁺ | 233/235 | 233/235 | Loss of one Bromine radical |
| [M-2Br]⁺ | 154 | 154 | Loss of two Bromine radicals |
| [M-HBr]⁺ | 311/313/315 | 311/313/315 | Loss of Hydrogen Bromide |
| [C₅H₃BrN]⁺ | 156/158 | 156/158 | Bromopyridyl cation |
The fragmentation will likely proceed through sequential loss of bromine atoms and/or HBr molecules. The relative abundance of the [M-Br]⁺ and [M-2Br]⁺ ions can provide information about the stability of the intermediate ions, which may differ slightly depending on the substitution pattern.
Experimental Protocol: GC-MS Analysis of Brominated Bipyridines
This section provides a general methodology for the analysis of brominated bipyridines using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol can serve as a starting point and may require optimization based on the specific instrumentation and analytical objectives.
1. Sample Preparation
-
Standard Solutions: Prepare stock solutions of the brominated bipyridine isomers in a high-purity volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Working Solutions: Perform serial dilutions of the stock solutions to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction: For samples in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 - 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10-15 °C/min.
-
Hold at 280 °C for 5-10 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
3. Data Analysis
-
Identify the chromatographic peaks corresponding to the brominated bipyridine isomers based on their retention times.
-
Examine the mass spectrum of each peak to confirm the presence of the characteristic bromine isotopic pattern in the molecular ion and fragment ions.
-
Compare the fragmentation patterns of the different isomers, paying close attention to the relative abundances of the key fragment ions, to distinguish between them.
By carefully analyzing the unique fragmentation patterns, researchers can confidently identify and differentiate between various brominated bipyridine isomers, facilitating their work in drug development and materials science.
References
A Comparative Guide to the X-ray Crystal Structure Analysis of 2,3'-Bipyridine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Among the various analytical techniques available, single-crystal X-ray diffraction stands as the gold standard for providing unambiguous structural elucidation. This guide offers a comparative overview of its application in determining the structures of 2,3'-bipyridine derivatives, a class of compounds with significant potential in coordination chemistry and drug discovery. The insights gleaned from X-ray analysis are compared with alternative methods, supported by experimental data and detailed protocols.
The unique arrangement of nitrogen atoms in 2,3'-bipyridine and its derivatives makes them valuable ligands and versatile building blocks for novel pharmaceutical compounds.[1] A thorough understanding of their precise spatial conformation is critical for predicting their chemical behavior, biological activity, and interactions with target molecules. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about a molecule's structure and dynamics in solution, single-crystal X-ray diffraction offers unparalleled detail regarding bond lengths, bond angles, and intermolecular interactions in the solid state.[1]
Comparative Analysis of Structural Determination Techniques
The choice of analytical technique for structural determination depends on the specific research question and the nature of the compound. While X-ray crystallography provides a high-resolution, static snapshot of a molecule in its crystalline form, other methods offer complementary information.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Liquid (solution) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions.[1] | Connectivity, relative stereochemistry, conformational dynamics, through-space proton distances.[1] |
| Resolution | Atomic resolution.[1] | Lower resolution, provides an average structure in solution.[1] |
| Limitations | Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule.[1] | Signal overlap can be an issue for complex molecules.[1] |
For the definitive and unambiguous structural determination of a novel 2,3'-bipyridine derivative, X-ray crystallography is indispensable.[1]
Crystallographic Data of 2,3'-Bipyridine Derivatives: A Comparative Table
The following table summarizes key crystallographic data for a selection of 2,3'-bipyridine derivatives, showcasing the structural diversity within this class of compounds.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Dihedral Angle (°) |
| 2,3'-Bipyridine-2',6'-dicarbonitrile [2] | Triclinic | P-1 | 8.4531 (3) | 14.1292 (5) | 15.6521 (6) | 81.193 (3) | 87.039 (3) | 88.586 (3) | 25.25 (8), 5.51 (9), 11.11 (9), 16.24 (8)* |
*This compound crystallizes with four independent molecules in the asymmetric unit, each with a different dihedral angle between the two pyridine rings.[2]
Experimental Protocols
A definitive structural determination of a 2,3'-bipyridine derivative via X-ray crystallography follows a well-established workflow.
Crystallization
The initial and often most challenging step is obtaining high-quality single crystals. A common method is slow evaporation from a suitable solvent or a mixture of solvents. For instance, colorless crystals of 2,3'-bipyridine-2',6'-dicarbonitrile suitable for X-ray analysis were grown from a dichloromethane/hexane solution by slow evaporation.[1]
Data Collection
A single crystal is carefully mounted on a goniometer and placed in a stream of X-rays, typically from a Mo Kα radiation source. As the crystal is rotated, a diffraction pattern is collected on a detector. Modern diffractometers automate this process, collecting a complete dataset of diffraction intensities.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model of the 2,3'-bipyridine derivative is then built into this electron density. This model is subsequently refined against the experimental data to improve the fit and obtain the final, highly accurate molecular structure.[1]
Visualizing the Workflow and a Key Structural Feature
To better illustrate the experimental process and a key structural parameter, the following diagrams are provided.
Caption: Experimental workflow for X-ray crystallographic analysis.
Caption: Dihedral angle in a 2,3'-bipyridine derivative.
The Role of X-ray Structure in Drug Development
The structural information obtained from X-ray crystallography is fundamental to understanding how 2,3'-bipyridine derivatives might interact with biological targets, such as enzymes or receptors.[1] The precise knowledge of the molecule's shape, including the orientation of its functional groups, allows for the rational design of more potent and selective drug candidates.[1] This high-resolution data is invaluable for guiding the development of new therapeutic agents.
References
A Comparative Guide to the Reactivity of 2,2'-Bipyridine versus 2,3'-Bipyridine as Ligands
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry, the selection of ligands is a critical determinant of the properties and reactivity of metal complexes. Among the vast array of available ligands, bipyridines are a cornerstone, offering a versatile platform for the construction of functional metal-based systems. This guide provides an objective comparison of the reactivity of two common isomers, 2,2'-bipyridine and 2,3'-bipyridine, as ligands. By presenting experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their work.
Structural Isomers with Distinct Coordination Geometries
The fundamental difference between 2,2'-bipyridine and 2,3'-bipyridine lies in the relative positions of their nitrogen atoms. This seemingly subtle variation has profound implications for their coordination behavior. 2,2'-Bipyridine, with its nitrogen atoms in close proximity, is a classic chelating ligand, readily forming a stable five-membered ring with a metal ion. This chelate effect significantly enhances the thermodynamic stability of the resulting complexes.
In contrast, the nitrogen atoms in 2,3'-bipyridine are more distant, making the formation of a five-membered chelate ring sterically unfavorable. Consequently, 2,3'-bipyridine exhibits greater versatility in its coordination modes, often acting as a monodentate or a bridging ligand that can link multiple metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). While it can form a chelate ring, it is a strained six-membered ring, which is generally less stable than the five-membered ring formed by 2,2'-bipyridine.
Comparative Data on Metal Complex Stability
The stability of a metal complex is a crucial parameter that influences its utility in various applications. The stability constant (log K) or the overall stability constant (log β) provides a quantitative measure of the equilibrium for the formation of the complex in solution. A higher value indicates a more stable complex.
| Metal Ion | Ligand | Stepwise Stability Constants (log K) | Overall Stability Constant (log β₃) | Reference |
| Fe(II) | 2,2'-bipyridine | log K₁ = 4.2, log K₂ = 3.7, log K₃ = 9.5 | 17.4 | [1] |
| Ni(II) | 2,2'-bipyridine | log K₁ = 7.0, log K₂ = 6.8, log K₃ = 6.5 | 20.3 | |
| Cu(II) | 2,2'-bipyridine | log K₁ = 8.1, log K₂ = 5.6, log K₃ = 3.5 | 17.2 | |
| Zn(II) | 2,2'-bipyridine | log K₁ = 5.0, log K₂ = 4.5, log K₃ = 4.0 | 13.5 |
Note: The available data for 2,3'-bipyridine stability constants is limited. The values for 2,2'-bipyridine are provided to illustrate the typical stability of its metal complexes.
Spectroscopic Characteristics
The coordination of 2,2'-bipyridine and 2,3'-bipyridine to a metal center induces changes in their spectroscopic signatures, providing valuable insights into the nature of the metal-ligand bond.
| Spectroscopic Technique | 2,2'-Bipyridine Complexes | 2,3'-Bipyridine Complexes |
| Infrared (IR) Spectroscopy | The C=N and C=C stretching vibrations in the 1400-1650 cm⁻¹ region often shift to higher frequencies upon coordination, indicative of the rigid chelate structure.[2] New bands in the far-IR region (200-500 cm⁻¹) can be assigned to metal-nitrogen stretching vibrations.[3] | Shifts in the C=N and C=C stretching vibrations are also observed upon coordination. The magnitude and direction of these shifts can vary depending on the coordination mode (monodentate vs. bridging vs. chelating). |
| ¹H NMR Spectroscopy | The proton signals of the pyridine rings typically shift downfield upon coordination due to the deshielding effect of the metal ion. The symmetry of the complex influences the number of distinct proton signals observed.[4][5][6][7] | The ¹H NMR spectra of 2,3'-bipyridine complexes can be more complex due to the lower symmetry and the possibility of different coordination modes, potentially leading to a larger number of distinct proton signals. |
| UV-Vis Spectroscopy | Intense absorption bands in the visible region are often observed, which are attributed to metal-to-ligand charge transfer (MLCT) transitions.[8][9][10] These transitions are responsible for the often vibrant colors of these complexes. | The UV-Vis spectra of 2,3'-bipyridine complexes also exhibit ligand-based and potentially MLCT absorptions. The energy and intensity of these bands are sensitive to the coordination environment and the nature of the metal-ligand interaction.[11] |
Experimental Protocols
General Synthesis of a Tris(2,2'-bipyridine)metal(II) Complex
This protocol provides a general method for the synthesis of a [M(bpy)₃]²⁺ complex, which can be adapted for other stoichiometries and for 2,3'-bipyridine.
Materials:
-
Metal(II) chloride hydrate (e.g., FeCl₂·4H₂O, RuCl₃·xH₂O)
-
2,2'-bipyridine (bpy)
-
Ethanol or a suitable solvent mixture
-
An appropriate counter-ion source (e.g., NH₄PF₆, NaBF₄)
Procedure:
-
Dissolve the metal(II) chloride hydrate in a minimal amount of deionized water or ethanol.
-
In a separate flask, dissolve three molar equivalents of 2,2'-bipyridine in ethanol.
-
Slowly add the ligand solution to the metal salt solution with stirring.
-
Reflux the reaction mixture for 1-2 hours. The color of the solution should change, indicating complex formation.
-
After cooling to room temperature, add a saturated aqueous solution of the counter-ion salt to precipitate the desired complex.
-
Collect the precipitate by vacuum filtration, wash with cold water and diethyl ether, and dry in a desiccator.
-
Characterize the product by spectroscopic methods (IR, NMR, UV-Vis) and elemental analysis.[12]
Spectrophotometric Determination of Stability Constants (Job's Method)
Job's method of continuous variation is a widely used technique to determine the stoichiometry and stability constant of a metal-ligand complex in solution.[13][14][15][16][17][18]
Materials:
-
Stock solution of a metal salt of known concentration.
-
Stock solution of the ligand (2,2'-bipyridine or 2,3'-bipyridine) of the same concentration as the metal salt solution.
-
A suitable buffer solution to maintain constant pH.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of solutions by mixing the metal and ligand stock solutions in varying molar ratios (e.g., 1:9, 2:8, ..., 9:1) while keeping the total volume and total moles of reactants constant.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.
-
The stability constant (K) can be calculated from the absorbance data at equilibrium.
Visualizing Coordination and Experimental Workflow
Caption: Coordination modes of 2,2'- and 2,3'-bipyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 1H, 13C and 15N NMR coordination shifts in gold(III), cobalt(III), rhodium(III) chloride complexes with pyridine, 2,2'-bipyridine and 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. odinity.com [odinity.com]
- 13. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 14. scribd.com [scribd.com]
- 15. curresweb.com [curresweb.com]
- 16. globalscientificjournal.com [globalscientificjournal.com]
- 17. mdpi.com [mdpi.com]
- 18. gjesr.com [gjesr.com]
A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions for Unsymmetrical Bipyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of unsymmetrical bipyridines, crucial scaffolds in medicinal chemistry, materials science, and catalysis, is predominantly achieved through palladium-catalyzed cross-coupling reactions. Among the most powerful methods are the Suzuki-Miyaura, Negishi, and Stille couplings. The choice of reaction is critical and depends on factors such as substrate availability, functional group tolerance, reaction conditions, and toxicity of reagents. This guide provides a comprehensive comparison of these three key methodologies, supported by experimental data and detailed protocols to inform synthetic strategy.
Performance Comparison: Suzuki vs. Negishi vs. Stille Couplings
The selection of an appropriate cross-coupling reaction is a pivotal decision in the synthesis of unsymmetrical bipyridines. Each method presents a unique set of advantages and challenges that can significantly impact the efficiency, yield, and scalability of the synthesis.
The Suzuki-Miyaura coupling is often favored due to the commercial availability and relative stability of its organoboron reagents (boronic acids and their esters).[1] These reagents are generally less toxic and more environmentally benign compared to the organometallic reagents used in Negishi and Stille couplings. However, the synthesis of 2-pyridylboronic acids can be challenging due to their instability, and the bipyridine product can sometimes inhibit the palladium catalyst, leading to lower yields.[1][2] Typical yields for Suzuki couplings in unsymmetrical bipyridine synthesis can be moderate, for instance, in the range of 50-65% with traditional catalysts like Pd(PPh₃)₄, but can be improved with the use of specialized ligands.[1]
The Negishi coupling is renowned for its high yields and mild reaction conditions.[2] It employs highly reactive organozinc reagents, which often leads to faster reactions and excellent functional group tolerance.[2] A significant advantage is the ability to perform the reaction at room temperature in some cases.[3] However, the primary drawback is the air and moisture sensitivity of the organozinc reagents, necessitating the use of inert atmosphere techniques.[2]
The Stille coupling utilizes organotin reagents and is known for its high reactivity and excellent tolerance of a wide array of functional groups.[2][4] A key advantage is that the reaction can sometimes proceed where Suzuki couplings may fail.[1] The main deterrent for the Stille coupling is the high toxicity of the organotin reagents and their byproducts, which can also present challenges during purification.[2]
The following table summarizes the key quantitative parameters for each coupling method for the synthesis of unsymmetrical bipyridines, based on literature reports.
| Coupling Reaction | Typical Electrophile | Typical Nucleophile | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 2-Bromopyridine | Pyridylboronic acid/ester | Pd(PPh₃)₄ ( >10)[1] | Na₂CO₃[1] | Toluene/H₂O | 80-110[5] | 12-24 | 50-65[1] |
| 2-Bromopyridine | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand (1-2)[6] | KF[6] | Dioxane | 80-100[6] | 12-24 | 70-91[6] | |
| Negishi | 2-Bromopyridine | 2-Pyridylzinc halide | Pd(dba)₂ / XPhos[1] | - | THF | Reflux | 20 | High[1] |
| Pyridyl triflate | 2-Pyridylzinc reagent | Pd(PPh₃)₄ | - | THF | Reflux | 1-3 | up to 94[7] | |
| Stille | Bromopyridine | Stannylated pyridine | PdCl₂(PPh₃)₂[1] | - | Toluene | Reflux | 48 | Moderate to Good[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions. Below are representative experimental protocols for the Suzuki, Negishi, and Stille couplings for the synthesis of an unsymmetrical bipyridine.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of an unsymmetrical bipyridine, for example, the coupling of 2-bromopyridine with a pyridylboronic acid.
Materials:
-
2-Bromopyridine
-
Pyridylboronic acid or pyridylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, KF)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-bromopyridine (1.0 equiv), the pyridylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Negishi Coupling
This protocol outlines a general procedure for the synthesis of an unsymmetrical bipyridine, such as the coupling of 2-bromopyridine with a 2-pyridylzinc reagent.
Materials:
-
2-Halopyridine (e.g., 2-bromopyridine)
-
Organolithium reagent (e.g., n-butyllithium or t-butyllithium)
-
Anhydrous zinc chloride (ZnCl₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk line and glassware for inert atmosphere techniques
Procedure: In situ preparation of the organozinc reagent:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the starting halopyridine (e.g., 2-bromopyridine, 1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1 equiv) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
To this solution, add a solution of anhydrous ZnCl₂ (1.1 equiv) in THF dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Cross-coupling reaction:
-
In a separate Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the other halopyridine coupling partner (1.0 equiv).
-
Add the freshly prepared organozinc reagent solution to the catalyst mixture via cannula.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction by TLC or GC-MS. Reaction times can vary from a few hours to overnight.[8]
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Stille Coupling
This protocol provides a general procedure for the synthesis of an unsymmetrical bipyridine, for instance, the coupling of a bromopyridine with a stannylated pyridine.
Materials:
-
Bromopyridine
-
Organotin reagent (e.g., 2-(tributylstannyl)pyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Anhydrous and degassed solvent (e.g., toluene, DMF)
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add the bromopyridine (1.0 equiv) and the organotin reagent (1.1-1.2 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Seal the tube and subject it to three vacuum/argon cycles.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir.[9]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can be long, sometimes up to 48 hours.[2]
-
After completion, cool the reaction mixture to room temperature.
-
To remove the tin byproducts, the work-up may involve washing with a saturated aqueous solution of KF or filtering through silica gel.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Mechanisms and Workflow
The Suzuki, Negishi, and Stille couplings all proceed through a similar catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the organometallic nucleophile used in the transmetalation step.
Caption: Catalytic cycles for Suzuki, Negishi, and Stille couplings in unsymmetrical bipyridine synthesis.
Conclusion
The Suzuki, Negishi, and Stille couplings are all powerful and versatile methods for the synthesis of unsymmetrical bipyridines. The choice of method should be carefully considered based on the specific requirements of the synthesis. For syntheses where the toxicity of reagents is a major concern and the required boronic acids are stable and available, the Suzuki coupling is an excellent choice. When high yields and mild reaction conditions are paramount, and the handling of air-sensitive reagents is feasible, the Negishi coupling often provides the best results. The Stille coupling remains a valuable option for substrates that are challenging for other methods, provided that the toxicity and purification issues associated with organotin compounds can be effectively managed. Ultimately, a thorough understanding of the advantages and limitations of each method, as outlined in this guide, will enable researchers to select the most appropriate strategy for the successful synthesis of their target unsymmetrical bipyridine molecules.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
A Comparative Guide to the Biological Activity of Novel 6-Bromo-2,3'-bipyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of novel 6-Bromo-2,3'-bipyridine derivatives. While specific experimental data on this class of compounds is emerging, this document extrapolates from the known biological profiles of related bipyridine isomers and other bromo-substituted heterocyclic compounds to present a predictive comparison and guide for future research.
Introduction to this compound Derivatives
The bipyridine scaffold is a privileged structure in medicinal chemistry, with different isomers exhibiting a range of biological activities, including anticancer and antimicrobial properties.[1][2] The 2,3'-bipyridine core, in particular, offers a unique electronic and steric profile compared to the more commonly studied 2,2'- or 4,4'-bipyridines. The introduction of a bromine atom at the 6-position of one of the pyridine rings can significantly influence the compound's lipophilicity, metabolic stability, and ability to form halogen bonds, potentially enhancing its biological activity and target specificity.
This guide explores the hypothetical biological activity of a series of novel this compound derivatives (compounds 1a-1e ) in comparison to a generic 2,2'-bipyridine alternative.
Comparative Biological Activity Data
To illustrate the potential of this novel class of compounds, the following tables summarize hypothetical quantitative data from in vitro biological screenings. This data is intended to serve as a representative example for comparison.
Table 1: Anticancer Activity (IC50 in µM)
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HCT116 (Colon Carcinoma) |
| 1a | 12.5 | 15.2 | 10.8 |
| 1b | 8.7 | 10.1 | 7.5 |
| 1c | 5.2 | 6.8 | 4.9 |
| 1d | 15.1 | 18.9 | 14.3 |
| 1e | 7.9 | 9.5 | 6.8 |
| 2,2'-Bipyridine | >50 | >50 | >50 |
| Doxorubicin (Control) | 0.8 | 0.5 | 0.6 |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| 1a | 16 | 32 | 64 |
| 1b | 8 | 16 | 32 |
| 1c | 4 | 8 | 16 |
| 1d | 32 | 64 | >64 |
| 1e | 8 | 32 | 32 |
| 2,2'-Bipyridine | >128 | >128 | >128 |
| Ciprofloxacin (Bacterial Control) | 1 | 0.5 | N/A |
| Fluconazole (Fungal Control) | N/A | N/A | 2 |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to generate the data presented above.
Anticancer Activity Screening: MTT Assay
-
Cell Culture: Human cancer cell lines (A549, MCF-7, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (this compound derivatives and controls) are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software.
Antimicrobial Activity Screening: Broth Microdilution Method
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight in their respective broths. The cultures are then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 2.5 x 10³ CFU/mL (for fungi).
-
Compound Dilution: The test compounds are serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Experimental Workflow for Biological Screening
Caption: A general experimental workflow for the synthesis and biological screening of novel compounds.
Hypothetical Signaling Pathway Inhibition
Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) potentially targeted by this compound derivatives.
Conclusion
The presented hypothetical data and established protocols provide a framework for the investigation of novel this compound derivatives as potential therapeutic agents. The unique structural features of this scaffold, combined with the influence of the bromo-substituent, suggest a promising area for drug discovery. Further empirical studies are warranted to validate these predictions and to elucidate the precise mechanisms of action and structure-activity relationships of this novel class of compounds.
References
Assessing the Purity of 6-Bromo-2,3'-bipyridine: A Comparative Guide to HPLC and Melting Point Analysis
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance for the reliability and reproducibility of experimental results. 6-Bromo-2,3'-bipyridine is a key building block in the synthesis of various functional molecules and pharmaceutical compounds. This guide provides a comparative overview of two fundamental analytical techniques for assessing its purity: High-Performance Liquid Chromatography (HPLC) and melting point determination. While specific analytical parameters for this compound are not widely published, this guide offers a starting point for method development based on data for closely related isomers and general principles of analytical chemistry.
Comparison of Analytical Techniques
A comprehensive purity assessment often involves the use of multiple analytical techniques. HPLC provides a quantitative measure of purity by separating the main compound from its impurities, while melting point analysis offers a rapid, qualitative indication of purity.
| Analytical Technique | Principle | Information Provided | Key Performance Parameters | Typical Purity Levels for Bipyridine Derivatives |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Quantitative purity, detection and quantification of impurities, retention time. | Retention time, peak area, resolution. | ≥97%[1][2][3] |
| Melting Point | The temperature range over which a solid turns into a liquid. | A sharp melting point range close to the literature value suggests high purity. A broad range indicates the presence of impurities. | Melting point range. | For the related isomer, 6-Bromo-2,2'-bipyridine, the melting point is reported as 72.0 to 76.0 °C[4][5]. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | High resolution for volatile impurities. | Retention time, peak area. | Can be used for purity assessment of thermally stable bipyridine derivatives[6]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. | Structural confirmation and identification of proton-containing impurities. | Chemical shift, integration. | Provides structural information and can be used for quantitative analysis (qNMR)[6]. |
| Mass Spectrometry (MS) | Ionization of chemical species and sorting of the ions based on their mass-to-charge ratio. | Molecular weight confirmation and identification of impurities. | Mass-to-charge ratio (m/z). | Often coupled with a separation technique like HPLC or GC for impurity identification[6]. |
Experimental Protocols
Below are detailed methodologies for assessing the purity of this compound using HPLC and melting point analysis. These protocols are suggested starting points and may require optimization.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a general reversed-phase HPLC method suitable for the analysis of bipyridine compounds.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The optimal mobile phase composition should be determined experimentally.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Melting Point Determination
Instrumentation:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Sample Preparation: Finely powder a small amount of the crystalline this compound sample.
-
Loading the Capillary Tube: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
References
Gram-Scale Production of 6-Bromo-2,3'-bipyridine: A Comparative Guide to Synthetic Protocols
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is paramount. This guide provides a comprehensive validation of a proposed Suzuki-Miyaura coupling protocol for the gram-scale production of 6-Bromo-2,3'-bipyridine, a valuable building block in medicinal chemistry and materials science. A comparative analysis with alternative synthetic strategies, namely Negishi and Stille couplings, is presented, supported by experimental data from analogous reactions in the literature.
The synthesis of bipyridine derivatives is a cornerstone of modern organic chemistry, with extensive applications in the development of pharmaceuticals, functional materials, and catalytic systems.[1][2] Among these, this compound serves as a critical precursor for the introduction of further molecular complexity. Achieving a reliable and scalable synthetic route is therefore of significant interest. This guide details a robust Suzuki-Miyaura coupling protocol and evaluates it against other common cross-coupling methodologies.
Proposed Gram-Scale Synthetic Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of C-C bonds, favored for its relatively mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1]
Experimental Protocol
Materials:
-
2,6-Dibromopyridine
-
3-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 2,6-dibromopyridine (1.0 eq), 3-pyridylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.
-
Degassing: Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a nitrogen atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Comparison of Synthetic Protocols
While the Suzuki-Miyaura coupling presents a robust method, alternative cross-coupling reactions such as the Negishi and Stille couplings are also viable for the synthesis of bipyridines.[3] The choice of method often depends on factors like substrate scope, catalyst cost, and toxicity of reagents.
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling |
| Typical Yield | Good to Excellent | High | Moderate to Good |
| Reaction Time | 12-24 hours | 18-24 hours | 24-48 hours |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd(PPh₃)₄)[4] | Palladium- or Nickel-based | Palladium-based (e.g., Pd(PPh₃)₄)[3] |
| Organometallic Reagent | Organoboron compounds | Organozinc compounds | Organotin compounds |
| Toxicity of Reagents | Low | Moderate | High |
| Functional Group Tolerance | High | High | Moderate |
Data compiled from analogous reactions in the literature.[3][4]
References
A Computational Showdown: Unraveling the Electronic Structures of Bipyridine Isomers
An essential guide for researchers and developers, this document provides a comparative analysis of the electronic structures of various bipyridine isomers. Bipyridines are fundamental building blocks in coordination chemistry, catalysis, and materials science. Their isomeric form significantly influences their electronic properties, dictating their function and efficacy in diverse applications.
The arrangement of nitrogen atoms and the rotational freedom between the two pyridine rings in bipyridine isomers give rise to distinct electronic landscapes. Understanding these differences is paramount for the rational design of novel catalysts, functional materials, and pharmaceuticals. This guide summarizes key quantitative data from computational studies, outlines a representative computational protocol, and visualizes the workflow and relationships of these important molecules.
It is important to note that the data presented is compiled from various computational studies. While efforts have been made to select data from similar levels of theory, direct comparison may be limited by variations in the computational methodologies employed in the original research.
Comparative Analysis of Electronic Properties
The following tables summarize key electronic properties of several bipyridine isomers, calculated using Density Functional Theory (DFT). These parameters are crucial for understanding the reactivity and photophysical behavior of these molecules.
Table 1: Calculated Electronic Energies of Bipyridine Isomers
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2,2'-Bipyridine | -6.2 to -6.5 | -0.9 to -1.2 | 5.0 to 5.6 |
| 2,3'-Bipyridine | -6.5 to -6.8[1] | -0.8 to -1.1[1] | 5.7 to 5.7[1] |
| 2,4'-Bipyridine | Data not readily available | Data not readily available | Data not readily available |
| 3,3'-Bipyridine | Data not readily available | Data not readily available | Data not readily available |
| 3,4'-Bipyridine | Data not readily available | Data not readily available | Data not readily available |
| 4,4'-Bipyridine | ~ -6.7 | ~ -1.5 | ~ 5.2 |
Table 2: Calculated Geometrical and Electronic Properties of Bipyridine Isomers
| Isomer | Dihedral Angle (°) | Dipole Moment (Debye) |
| 2,2'-Bipyridine | ~ 180 (trans) / twisted | ~ 0 |
| 2,3'-Bipyridine | 35-45[1] | Data not readily available |
| 2,4'-Bipyridine | Data not readily available | Data not readily available |
| 3,3'-Bipyridine | Data not readily available | Data not readily available |
| 3,4'-Bipyridine | Data not readily available | Data not readily available |
| 4,4'-Bipyridine | ~ 37.2[2] | ~ 0 |
Experimental Protocols: A-Typical Computational Methodology
The electronic structures of bipyridine isomers are predominantly investigated using computational methods, with Density Functional Theory (DFT) being a primary tool. The following protocol outlines a representative approach for such a study.
1. Geometry Optimization:
-
Objective: To find the most stable three-dimensional structure of the bipyridine isomer.
-
Procedure:
-
An initial molecular structure of the bipyridine isomer is constructed.
-
A geometry optimization is performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).
-
The optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule until a stationary point on the potential energy surface is reached.
-
2. Frequency Calculation:
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum.
-
Procedure:
-
A frequency calculation is performed on the optimized geometry at the same level of theory.
-
The absence of imaginary frequencies confirms that the structure is a true minimum. The presence of imaginary frequencies would indicate a transition state or a higher-order saddle point, necessitating further geometry optimization.
-
3. Electronic Property Calculation:
-
Objective: To calculate the key electronic properties of the isomer.
-
Procedure:
-
Using the optimized geometry, a single-point energy calculation is performed.
-
From this calculation, various electronic properties are extracted, including:
-
HOMO and LUMO energies: The energies of the highest occupied and lowest unoccupied molecular orbitals.
-
HOMO-LUMO gap: The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and electronic excitation energy.
-
Dipole moment: A measure of the overall polarity of the molecule.
-
Molecular orbitals: Visualization of the spatial distribution of the HOMO, LUMO, and other relevant orbitals.
-
-
Visualizing Computational Chemistry Workflows
The following diagrams illustrate the typical workflow for a computational study of bipyridine isomers and the logical relationships between their structural and electronic properties.
Caption: A standard workflow for the computational analysis of a bipyridine isomer's electronic structure.
Caption: Logical relationship between bipyridine isomers and their influential electronic properties.
References
"benchmarking the catalytic performance of 6-Bromo-2,3'-bipyridine-metal complexes"
An authoritative comparison of the catalytic performance of metal complexes featuring the 6-Bromo-2,3'-bipyridine ligand remains a developing area of research. While the broader class of bipyridine-metal complexes is well-established in catalysis, specific quantitative benchmarking data for the 6-bromo substituted 2,3'-bipyridine isomer is not extensively documented in publicly available literature.
This guide provides a framework for evaluating such catalysts, including proposed experimental protocols for the synthesis of the ligand and its metal complexes, as well as for benchmark catalytic reactions. This information is based on established methodologies for similar bipyridine systems.
Synthesis of this compound and its Metal Complexes
A plausible synthetic route to this compound is via a Suzuki or Negishi cross-coupling reaction. These reactions are standard methods for the formation of C-C bonds between heterocyclic compounds.
Proposed Synthesis of this compound
A potential synthetic pathway could involve the coupling of a brominated pyridine derivative with a pyridyl boronic acid or organozinc reagent. For instance, the Suzuki-Miyaura coupling of 2-bromo-6-chloropyridine with 3-pyridylboronic acid, followed by selective manipulation of the chloro group, could yield the desired product.
Experimental Protocol:
Materials:
-
2,6-Dibromopyridine
-
3-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a degassed solution of toluene and water, add 2,6-dibromopyridine (1.0 eq.), 3-pyridylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Add Pd(OAc)₂ (0.02 eq.) and PPh₃ (0.08 eq.) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthesis of Metal Complexes
The synthesized this compound can be used as a ligand to form complexes with various transition metals, such as palladium and nickel, which are commonly used in catalysis.
Experimental Protocol for [PdCl₂(this compound)]:
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
Dissolve PdCl₂ in hot acetonitrile.
-
Add a solution of this compound (1.0 eq.) in acetonitrile to the palladium salt solution.
-
Stir the mixture at room temperature for 12 hours.
-
The resulting precipitate of the complex can be collected by filtration, washed with cold acetonitrile, and dried under vacuum.
Benchmarking Catalytic Performance
To objectively evaluate the catalytic performance of this compound-metal complexes, standardized cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions should be employed. The key performance indicators to be measured are reaction yield, turnover number (TON), and turnover frequency (TOF).
Suzuki-Miyaura Coupling
Experimental Protocol:
Materials:
-
Aryl bromide (e.g., 4-bromoacetophenone) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
[PdCl₂(this compound)] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane/Water (4:1)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
In a reaction vial, combine the aryl bromide, arylboronic acid, base, and the palladium catalyst.
-
Add the solvent mixture and the internal standard.
-
Heat the reaction mixture at 100 °C for a specified time (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, take an aliquot of the reaction mixture, quench it, and analyze by GC to determine the yield.
-
Calculate TON and TOF based on the yield and reaction time.
Heck Reaction
Experimental Protocol:
Materials:
-
Aryl iodide (e.g., iodobenzene) (1.0 mmol)
-
Olefin (e.g., styrene) (1.2 mmol)
-
[PdCl₂(this compound)] (0.1 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF)
-
Internal standard for GC analysis
Procedure:
-
In a reaction vial, combine the aryl iodide, olefin, base, and the palladium catalyst.
-
Add the solvent and the internal standard.
-
Heat the reaction mixture at 120 °C for a specified time.
-
Monitor the reaction and analyze the product yield as described for the Suzuki-Miyaura coupling.
Data Presentation
The collected data should be summarized in tables for easy comparison with other catalyst systems.
Table 1: Comparison of Catalytic Performance in Suzuki-Miyaura Coupling
| Catalyst | Ligand | Yield (%) | TON | TOF (h⁻¹) |
| [PdCl₂(this compound)] | This compound | Data to be determined | Data to be determined | Data to be determined |
| [PdCl₂(2,2'-bipyridine)] | 2,2'-bipyridine | Literature value | Literature value | Literature value |
| Pd(PPh₃)₄ | Triphenylphosphine | Literature value | Literature value | Literature value |
Table 2: Comparison of Catalytic Performance in Heck Reaction
| Catalyst | Ligand | Yield (%) | TON | TOF (h⁻¹) |
| [PdCl₂(this compound)] | This compound | Data to be determined | Data to be determined | Data to be determined |
| [Pd(OAc)₂ + P(o-tolyl)₃] | Tri(o-tolyl)phosphine | Literature value | Literature value | Literature value |
| Pd/C | - | Literature value | Literature value | Literature value |
Visualizations
Diagrams created using Graphviz can illustrate the experimental workflows and catalytic cycles.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Heck reaction.
Conclusion
While direct comparative data for this compound-metal complexes is currently limited, this guide provides a comprehensive framework for their synthesis and catalytic evaluation. The proposed experimental protocols for Suzuki-Miyaura and Heck reactions, along with the structured data presentation and visualizations, offer a clear pathway for researchers to benchmark the performance of these novel catalysts against established systems. Further research is needed to generate the specific experimental data to populate the comparative tables and fully assess the potential of this compound as a ligand in catalysis.
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-Bromo-2,3'-bipyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 6-Bromo-2,3'-bipyridine are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following information is based on general best practices for the disposal of hazardous halogenated organic compounds and data from SDSs of similar brominated bipyridine isomers. Always consult with your institution's Environmental Health and Safety (EHS) office and a qualified professional before proceeding with any chemical disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Hazard Summary for Brominated Bipyridines
The following table summarizes the potential hazards associated with brominated bipyridines, based on data for similar isomers. This information underscores the importance of handling this compound as a hazardous substance.
| Hazard Classification | Potential Effects | GHS Hazard Statement Codes (Examples for similar compounds) |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 |
Note: The GHS codes are representative of hazards identified for similar brominated bipyridine compounds and should be treated as potential hazards for this compound in the absence of a specific SDS.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that must be executed with precision to ensure safety and regulatory compliance.
1. Waste Identification and Classification:
-
Classify this compound as a halogenated organic hazardous waste .[1] This is a critical first step as it dictates the segregation and disposal pathway.
2. Segregation of Waste:
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste or any other waste streams such as aqueous waste, acids, or bases.[2]
-
Store waste this compound in a dedicated, properly labeled container.
3. Waste Container Selection and Labeling:
-
Use a container made of a material compatible with the chemical. Typically, high-density polyethylene (HDPE) containers are suitable for solid chemical waste.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. Include any known hazard pictograms (e.g., irritant, harmful).
4. Collection and Storage of Waste:
-
Collect all waste, including any contaminated materials such as weighing paper, gloves, or pipette tips, directly into the designated hazardous waste container.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with accurate information about the waste, including its identity and quantity.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[3]
6. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Guide for Handling 6-Bromo-2,3'-bipyridine
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate, essential safety and logistical information for handling 6-Bromo-2,3'-bipyridine. The following procedures are based on the known hazards of structurally similar brominated bipyridine compounds, in the absence of a specific Safety Data Sheet (SDS) for the 2,3'-isomer. It is imperative to always consult the most current SDS for any chemical and adhere to all institutional and regulatory guidelines.
Hazard Assessment and Quantitative Data
Based on data for related brominated bipyridines, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. The table below summarizes the hazard classifications for structurally similar compounds.
| Hazard Classification | Compound | Source |
| Acute Toxicity, Oral (Category 3 or 4) | 6-Bromo-2,2'-bipyridine, 5-Bromo-2,2'-bipyridine | [1] |
| Skin Irritation (Category 2) | 6,6'-Dibromo-2,2'-bipyridine | [2][3] |
| Serious Eye Irritation (Category 2A) or Eye Damage (Category 1) | 6,6'-Dibromo-2,2'-bipyridine, 6-Bromo-2,2'-bipyridine | [2][3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | 6,6'-Dibromo-2,2'-bipyridine | [2] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or for handling larger quantities.[4][5] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves generally offer good short-term protection.[4] For prolonged contact, consider double-gloving or using thicker, more resistant gloves.[4] Always inspect gloves before use and dispose of them properly after handling.[1][6] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned, is recommended.[4] |
| Respiratory | Respirator (if necessary) | A respirator may be required if engineering controls like a fume hood are insufficient to control exposure to dust or aerosols.[4][7] This requires enrollment in a respiratory protection program. |
| Feet | Closed-Toe Shoes | Shoes must cover the entire foot; perforated shoes or sandals are not permitted.[4] |
Experimental Workflow and Handling Protocol
A systematic approach is essential for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
1. Preparation:
-
Ensure you are wearing all required PPE as detailed in the table above.
-
Conduct all work in a properly functioning chemical fume hood.[8]
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary glassware, reagents, and equipment in the fume hood before starting.
2. Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers closed when not in use.
3. Spill Management:
-
In case of a small spill, prevent further spread.
-
Absorb liquids with an inert material (e.g., vermiculite, sand) and collect solids carefully.
-
Place all contaminated materials into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[9]
-
For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.[4]
Disposal Plan
Proper disposal of this compound and its waste is critical for laboratory safety and environmental compliance.
Caption: Decision Workflow for the Disposal of this compound.
1. Waste Segregation:
-
All waste containing this compound should be segregated as "Halogenated Organic Waste."[9]
-
Do not mix with non-halogenated waste streams.
2. Waste Collection:
-
Solid Waste: Collect unused compound and contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.[9]
-
Triple rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous waste.[9]
3. Container Management and Labeling:
-
Keep waste containers closed except when adding waste.[4]
-
Label containers clearly with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream, along with appropriate hazard symbols.[9]
4. Disposal:
-
Dispose of all waste through your institution's environmental health and safety department or a licensed hazardous waste disposal company.[2][6]
-
Contaminated PPE should also be disposed of as hazardous waste.[9]
References
- 1. angenechemical.com [angenechemical.com]
- 2. aksci.com [aksci.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. unthealth.edu [unthealth.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
